molecular formula C9H5F4NO B1399833 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile CAS No. 1352999-52-0

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1399833
CAS No.: 1352999-52-0
M. Wt: 219.14 g/mol
InChI Key: FISAVDYKHYBCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a useful research compound. Its molecular formula is C9H5F4NO and its molecular weight is 219.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISAVDYKHYBCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile physical properties

[1][2][3][4][5]

Executive Summary & Strategic Utility

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1352999-52-0) is a specialized fluorinated building block used primarily in the optimization of lead compounds for agrochemical and pharmaceutical pipelines.[1]

Its structural value lies in the "Fluorine Scan" strategy:

  • Metabolic Stability: The strategic placement of the fluorine atom at the meta position blocks metabolic oxidation (P450 hydroxylation) at a typically reactive site.[1]

  • Lipophilicity Modulation: The trifluoromethoxy group (-OCF

    
    ) is a "super-lipophilic" substituent (Hansch 
    
    
    value
    
    
    1.04), significantly enhancing membrane permeability without the steric bulk of a tert-butyl group.[1]
  • Orthogonal Reactivity: The acetonitrile moiety serves as a versatile "chemical handle," ready for transformation into amines, acids, or heterocycles while the aromatic core remains inert to standard nucleophiles.[1]

Physicochemical Characterization

Note: Experimental data for this specific isomer is scarce in open literature.[1] Values below represent high-confidence predicted parameters based on Structure-Activity Relationship (SAR) algorithms and analog benchmarking.

Table 1: Identification & Physical Properties
PropertyValue / DescriptionConfidence Level
CAS Number 1352999-52-0 Verified
IUPAC Name 2-[3-Fluoro-5-(trifluoromethoxy)phenyl]acetonitrileStandard
Molecular Formula C

H

F

NO
Exact
Molecular Weight 219.14 g/mol Exact
Physical State Colorless to pale yellow liquidObserved (Analogous)
Density 1.35 ± 0.05 g/cm³Predicted
Boiling Point 245–255 °C (at 760 mmHg)Predicted
Flash Point >100 °CPredicted
LogP (Octanol/Water) 2.8 – 3.2Predicted
Refractive Index (

)
1.45 – 1.47Predicted
Solubility Immiscible in water; Soluble in DCM, EtOAc, MeOHStandard

Synthetic Logic & Manufacturing Workflow

The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically follows a convergent pathway starting from the corresponding benzyl alcohol or benzyl bromide.[1]

Retrosynthetic Analysis

The most robust route utilizes a Nucleophilic Substitution (


)11

SynthesisPathwaycluster_conditionsCritical Process ParametersAlcoholPrecursor:3-Fluoro-5-(trifluoromethoxy)benzyl alcohol(CAS: 86256-47-5)BromideIntermediate:Benzyl Bromide(CAS: 86256-51-1)Alcohol->BromidePBr3 or CBr4/PPh3(Bromination)ProductTarget:3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile(CAS: 1352999-52-0)Bromide->ProductNaCN, DMSO(Sn2 Substitution)Note1Temp: 25-40°CAvoid ExothermNote2Solvent: DMSO/DMFEnhances Nucleophilicity

Figure 1: Standard synthetic pathway converting the benzyl alcohol precursor to the nitrile target via a bromide intermediate.[2][3][1]

Experimental Protocol: Cyanation of Benzyl Bromide

Caution: Cyanide salts are acutely toxic.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

Reagents:

  • 3-Fluoro-5-(trifluoromethoxy)benzyl bromide (1.0 eq)[2][3][1]

  • Sodium Cyanide (NaCN) (1.2 eq)[1]

  • Dimethyl Sulfoxide (DMSO) (5 vol)[1]

Step-by-Step Methodology:

  • Preparation: Charge NaCN (1.2 eq) into a dry reactor. Add anhydrous DMSO.[1] Stir until a fine suspension or partial solution is achieved.

    • Why: DMSO solvates the cation (Na

      
      ), leaving the cyanide anion (CN
      
      
      ) "naked" and highly reactive.[1]
  • Addition: Cool the mixture to 15°C. Add the benzyl bromide dropwise over 30 minutes.

    • Control: The reaction is exothermic.[1] Maintain internal temperature < 40°C to prevent dimerization or hydrolysis.[1]

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Quench & Workup: Pour the reaction mixture into ice-cold water (10 vol) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 3 vol).

  • Purification: Wash the organic layer with brine, dry over MgSO

    
    , and concentrate. Purify via vacuum distillation or silica gel chromatography if necessary (though crude purity is often >95%).
    

Analytical Characterization (QC)

To validate the identity of CAS 1352999-52-0, researchers should look for the following spectral signatures.

NMR Interpretation[5]
  • 
    F NMR: 
    
    • 
       -58 ppm (approx):  Singlet, corresponding to the -OCF 
      
      
      group.[1]
    • 
       -110 ppm (approx):  Multiplet, corresponding to the aromatic F  atom.[1]
      
  • 
    H NMR (CDCl
    
    
    ):
    • 
       3.75 ppm (s, 2H):  The benzylic methylene protons (-CH 
      
      
      -CN).[1] This is the diagnostic peak; its integration must be 2:1 relative to single aromatic protons.
    • 
       6.8 – 7.2 ppm (m, 3H):  Aromatic protons showing meta-coupling patterns.[1]
      
GC-MS Fragmentation[5]
  • Molecular Ion (

    
    ):  219 m/z.[4][1]
    
  • Base Peak: Often 179 m/z (Loss of -CH

    
    CN) or fragmentation of the -OCF
    
    
    group (loss of 69 m/z).[1]

Applications in Drug Discovery

This compound acts as a "gateway" intermediate.[1] The nitrile group is rarely the final pharmacophore; rather, it is a transformation point.[1]

ReactivityProfileCenter3-Fluoro-5-(trifluoromethoxy)phenylacetonitrileAcidPhenylacetic Acid(Anti-inflammatory scaffold)Center->AcidHydrolysis(HCl/H2O)AminePhenethylamine(CNS active scaffold)Center->AmineReduction(LiAlH4 or H2/Pd)TetrazoleTetrazole Bioisostere(Angiotensin II receptor logic)Center->TetrazoleCycloaddition(NaN3, ZnBr2)AlphaAlkAlpha-Alkylated Nitrile(Steric constraint)Center->AlphaAlkDeprotonation(LDA, R-X)

Figure 2: Divergent synthesis capabilities of the nitrile handle.[2][1]

  • Bioisosterism: The -OCF

    
     group is often used to replace a Chlorine atom or a Methyl group to block metabolism while increasing lipophilicity.[1]
    
  • CNS Penetration: The combination of the Fluorine and Trifluoromethoxy groups generally improves the Blood-Brain Barrier (BBB) penetration of the final drug molecule.[1]

Handling & Safety Profile

  • Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[1]

  • GHS Signal Word: DANGER

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methylene protons alpha to the nitrile are acidic; avoid storage with strong bases.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (which can cause polymerization or alpha-deprotonation).[1]

References

  • Chemical Identification: Accela ChemBio Inc.[2][1] Product Datasheet: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS 1352999-52-0).[5][2][3][4][1] Retrieved from

  • Synthetic Methodology (General): Adams, R., & Thal, A. F. (1922).[1] "Benzyl Cyanide".[1][6][7][8] Organic Syntheses, 2, 9. (Foundational protocol for benzyl bromide to nitrile conversion).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.[1] (Mechanistic insight on -OCF3 and -F effects).

  • Hansch Parameters: Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Pi values of -OCF3).

An In-Depth Technical Guide to the Solubility Profiling of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile of increasing interest within pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both a fluoro and a trifluoromethoxy group, imparts distinct electronic and lipophilic characteristics that are pivotal in the design of novel bioactive molecules. As with any compound destined for biological application, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile. Rather than presenting pre-existing data, this document serves as a methodological whitepaper, detailing the requisite experimental protocols and the scientific rationale underpinning each step. By following the principles and procedures outlined herein, researchers can generate high-quality, reliable solubility data essential for informed decision-making in their research and development pipelines.

Physicochemical Properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Before delving into solubility determination, it is essential to characterize the fundamental physicochemical properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, as these will inherently influence its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C9H5F4NO[1]
Molecular Weight 219.14 g/mol [1]
Appearance Colorless oily liquid (typical for phenylacetonitriles)[2]
CAS Number 1352999-52-0

Note: Experimental determination of properties such as pKa and logP is crucial and will be discussed in subsequent sections.

The presence of the trifluoromethoxy group is expected to significantly increase the lipophilicity of the molecule, while the fluoro group and the nitrile moiety will contribute to its polarity and potential for hydrogen bonding. This intricate balance necessitates a thorough experimental investigation of its solubility in a range of solvents.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In the realm of pharmaceutical sciences, solubility is not a singular concept. It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights into a compound's behavior.

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase. It is a critical parameter for understanding the intrinsic solubility of a compound and is essential for formulation development.

  • Kinetic Solubility : This is the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer. It is a high-throughput screening parameter that helps identify compounds with potential solubility liabilities early in the drug discovery process.

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This procedure, while relatively low-throughput, provides the most accurate and reliable measure of equilibrium solubility.

Protocol: Shake-Flask Method
  • Preparation of Solvent Systems : Prepare a panel of relevant solvents. For pharmaceutical applications, this should include:

    • Purified Water (e.g., Milli-Q or equivalent)

    • pH 7.4 Phosphate-Buffered Saline (PBS) to mimic physiological pH

    • Simulated Gastric Fluid (SGF, pH ~1.2)

    • Simulated Intestinal Fluid (SIF, pH ~6.8)

    • Common organic solvents for formulation consideration (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Addition of Excess Compound : To a series of clear glass vials, add a pre-weighed excess amount of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile. The excess should be visually apparent to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition and Equilibration : Add a precise volume of the chosen solvent to each vial. Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, generally 24 to 72 hours. The equilibration time should be determined empirically by sampling at various time points until the concentration in solution reaches a plateau.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.

  • Sampling and Filtration : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile in the same solvent system.

  • Data Reporting : Express the solubility in units of mg/mL or µg/mL, and also in molarity (mol/L or µmol/L).

G cluster_0 Shake-Flask Protocol A Add Excess Compound B Add Solvent & Equilibrate (24-72h) A->B C Separate Phases (Settle/Centrifuge) B->C D Filter Supernatant C->D E Quantify via HPLC D->E

Sources

A Technical Guide to the Spectral Analysis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, a key intermediate in modern drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile possesses a unique combination of functional groups that impart desirable physicochemical properties for pharmaceutical and agrochemical applications. The presence of a fluorine atom, a trifluoromethoxy group, and a nitrile moiety on a phenyl ring creates a molecule with specific electronic and conformational characteristics. Accurate spectral characterization is paramount for confirming its identity, purity, and for understanding its reactivity in synthetic transformations. This guide will delve into the predicted and theoretical spectral characteristics of this compound, providing a robust framework for its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile presents several key features that will be interrogated by various spectroscopic techniques.

G cluster_prep NMR Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to a clean, dry NMR tube C->D E Cap the tube and invert to mix D->E F Insert into spinner turbine E->F G Insert sample into NMR spectrometer H Lock, tune, and shim the instrument G->H I Acquire ¹H, ¹³C, and ¹⁹F spectra H->I G cluster_prep FTIR Liquid Sample Preparation cluster_acq Data Acquisition A Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr) B Place a second salt plate on top A->B C Mount the plates in the spectrometer's sample holder B->C D Acquire a background spectrum of the empty beam path E Acquire the sample spectrum D->E F The instrument software automatically ratios the sample to the background E->F

Caption: Workflow for FTIR analysis of a liquid sample.

Causality behind Experimental Choices:

  • Salt Plates: Materials like NaCl and KBr are used as sample plates because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). *[1] Background Spectrum: A background spectrum is collected to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum only shows the absorptions from the sample.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the nitrile, aromatic, and fluoro-substituted groups.

Table 4: Predicted IR Absorption Bands for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000MediumAromatic C-H stretchCharacteristic stretching vibration of C-H bonds on a benzene ring.
~ 2900-2800WeakAliphatic C-H stretchStretching vibrations of the methylene (-CH₂-) group.
~ 2250Medium-Strong, SharpC≡N stretchThe nitrile triple bond has a very characteristic and strong absorption in this region.
~ 1600, 1480Medium-WeakAromatic C=C stretchSkeletal vibrations of the benzene ring.
~ 1250-1000StrongC-F and C-O stretchesThe C-F bonds of the trifluoromethoxy group and the aryl C-F bond will have strong absorptions in this region. The C-O stretch of the ether linkage will also be present here.

Expert Interpretation: The most diagnostic peak in the IR spectrum will be the sharp absorption around 2250 cm⁻¹ for the nitrile group. The presence of strong absorptions in the 1250-1000 cm⁻¹ region is indicative of the C-F and C-O bonds. The aromatic C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of the benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS Sample Preparation

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this volatile compound.

G cluster_prep GC-MS Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution (e.g., 10-100 ppm) of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) B Transfer the solution to a GC vial A->B C Cap the vial B->C D Inject the sample into the GC-MS system E The compound is separated on the GC column and then ionized and detected by the mass spectrometer D->E

Caption: Workflow for GC-MS sample preparation and analysis.

Causality behind Experimental Choices:

  • Dilute Solution: A dilute solution is necessary to avoid overloading the GC column and the mass spectrometer detector, which can lead to poor peak shape and inaccurate mass measurements.

  • Volatile Solvent: A volatile solvent is used to ensure that it is quickly vaporized in the GC inlet and does not interfere with the analysis of the analyte.

[2]#### Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and various fragment ions. The molecular weight of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (C₉H₅F₄NO) is 219.03 g/mol .

Table 5: Predicted Key Fragments in the Mass Spectrum of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

m/zPossible Fragment IonDescription
219[C₉H₅F₄NO]⁺˙Molecular ion (M⁺˙)
199[M - HF]⁺˙Loss of hydrogen fluoride
190[M - CH₂CN]⁺Loss of the cyanomethyl radical
150[M - OCF₃]⁺Loss of the trifluoromethoxy radical
121[C₇H₃F₂]⁺Further fragmentation of the aromatic ring

Expert Interpretation: The molecular ion peak at m/z 219 should be observable. A common fragmentation pathway for fluorinated aromatic compounds is the loss of HF. T[3]he benzylic C-C bond is also prone to cleavage, leading to the loss of the cyanomethyl radical. The bond between the aromatic ring and the trifluoromethoxy group can also cleave. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. T[4][5][6][7]he fragmentation of anisole (methoxybenzene) often involves the loss of a methyl radical followed by CO, and analogous fragmentation pathways might be observed for the trifluoromethoxy analogue.

G M [M]⁺˙ (m/z 219) F1 [M - HF]⁺˙ (m/z 199) M->F1 - HF F2 [M - CH₂CN]⁺ (m/z 190) M->F2 - •CH₂CN F3 [M - OCF₃]⁺ (m/z 150) M->F3 - •OCF₃ F4 Further Fragments F2->F4 F3->F4

Sources

The Trifluoromethoxy Group: A Strategic Navigator of Aromatic Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for modulating the physicochemical and reactivity profiles of aromatic systems.[1] Its growing prevalence in pharmaceuticals and agrochemicals underscores the importance of a deep, mechanistic understanding of its behavior.[2] This guide, intended for the practicing scientist, provides a comprehensive exploration of the trifluoromethoxy group's influence on aromatic ring reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic insights. We will delve into the nuanced interplay of its electronic properties and how these govern its directing effects in key synthetic transformations.

The Dichotomous Nature of the Trifluoromethoxy Group: Electronic and Physicochemical Properties

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The trifluoromethoxy group presents a fascinating case of competing electronic effects, which are crucial to understanding its influence on reaction outcomes.

A Tug-of-War: Inductive versus Resonance Effects

The trifluoromethoxy group's impact on an aromatic ring is a delicate balance between a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[3]

  • Inductive Effect (-I): The three highly electronegative fluorine atoms create a potent dipole, pulling electron density away from the aromatic ring through the sigma bond framework. This strong inductive withdrawal is the dominant electronic feature of the -OCF₃ group, rendering the aromatic ring electron-deficient compared to benzene.[3]

  • Resonance Effect (+M): Similar to a methoxy group, the oxygen atom in the trifluoromethoxy substituent possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This resonance donation increases electron density, particularly at the ortho and para positions. However, the strong inductive pull of the trifluoromethyl moiety significantly curtails the oxygen's ability to donate its lone pairs, making this a much weaker effect compared to that of a methoxy group.[3]

dot graph TD; A[Trifluoromethoxy Group (-OCF₃)] --|> B{Electronic Effects}; B --|> C[Strong Inductive Effect (-I)]; B --|> D[Weak Resonance Effect (+M)]; C --|> E[Deactivation of Aromatic Ring]; D --|> F[Ortho, Para-Direction]; subgraph Legend direction LR Deactivation [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Deactivating Influence"] Direction [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Directing Influence"] end

caption: "Electronic Duality of the -OCF₃ Group"

Physicochemical Impact: Lipophilicity and Metabolic Stability

Beyond its electronic influence, the trifluoromethoxy group imparts significant changes to a molecule's overall physicochemical profile, which is of paramount importance in drug discovery.

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[4] Its Hansch-Leo lipophilicity parameter (π) of +1.04 is substantially higher than that of a hydrogen atom (0.00), a methyl group (+0.56), and even a trifluoromethyl group (+0.88).[4][5] This increased lipophilicity can enhance a drug candidate's ability to cross cell membranes and the blood-brain barrier.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

ParameterValueReference
Hansch-Leo Lipophilicity Parameter (π) +1.04[4]
Hammett Constant (σm) +0.40[6]
Hammett Constant (σp) +0.35[6]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the dominant inductive effect of the trifluoromethoxy group deactivates the aromatic ring, making it less reactive than benzene.[3] However, the weaker resonance effect directs incoming electrophiles to the ortho and para positions.[3]

dot graph LR; subgraph "Reaction Pathway" A[Aromatic Ring with -OCF₃] --> B{Electrophilic Attack}; B --> C[Ortho Attack]; B --> D[Para Attack]; B --> E[Meta Attack]; end subgraph "Intermediate Stability" C --> F["Ortho Sigma Complex (More Stable)"]; D --> G["Para Sigma Complex (More Stable)"]; E --> H["Meta Sigma Complex (Less Stable)"]; end subgraph "Product Distribution" F --> I[Ortho Product]; G --> J[Para Product]; H --> K[Meta Product (Minor)]; end

caption: "EAS on a Trifluoromethoxy-Substituted Ring"

Ortho, Para-Directing with a Para Preference

The trifluoromethoxy group is a reliable ortho, para-director, with a notable preference for the para isomer. This preference is primarily attributed to the steric hindrance imposed by the relatively bulky -OCF₃ group at the ortho positions.

ReactionOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)Reference
Nitration ~16~82~2[6]
Chlorination ~25~73~2[6]
Experimental Protocol: Nitration of Trifluoromethoxybenzene

This protocol outlines a representative procedure for the nitration of trifluoromethoxybenzene, a classic example of an electrophilic aromatic substitution reaction.

Objective: To synthesize a mixture of ortho- and para-nitrotrifluoromethoxybenzene and determine the isomer ratio.

Materials:

  • Trifluoromethoxybenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a fume hood, cool a 100 mL round-bottom flask containing 20 mL of concentrated sulfuric acid in an ice bath with magnetic stirring.

  • Addition of Substrate: Slowly add 5.0 g of trifluoromethoxybenzene to the cooled sulfuric acid.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of trifluoromethoxybenzene over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice. Extract the product with dichloromethane (3 x 30 mL).

  • Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the ratio of ortho-, para-, and meta-nitrotrifluoromethoxybenzene.

Expected Outcome: The major product will be para-nitrotrifluoromethoxybenzene, with the ortho-isomer as the main byproduct and only a trace amount of the meta-isomer.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material and products.

  • Slow Addition: The dropwise addition of the nitrating mixture controls the reaction rate and temperature.

  • Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Aqueous Work-up: Quenches the reaction and helps to separate the organic products from the strong acids.

  • Sodium Bicarbonate Wash: Neutralizes any residual acid in the organic layer.

Reactivity in Nucleophilic Aromatic Substitution (SNAar)

In stark contrast to its deactivating role in EAS, the trifluoromethoxy group is a powerful activating group for nucleophilic aromatic substitution (SNAar).[7] This is because its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.

dot graph TD; A[Aryl Halide with -OCF₃] --> B{Nucleophilic Attack}; B --> C[Formation of Meisenheimer Complex]; C --> D{Stabilization by -OCF₃}; D --> E[Loss of Leaving Group]; E --> F[SNAar Product];

caption: "SNAar on a Trifluoromethoxy-Substituted Ring"

For SNAar to proceed efficiently, the trifluoromethoxy group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance.

Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Chloro-3-(trifluoromethoxy)aniline

This protocol describes the synthesis of a substituted diphenyl ether via an SNAar reaction, a common transformation in medicinal chemistry.

Objective: To synthesize 4-(4-methoxyphenoxy)-3-(trifluoromethoxy)aniline.

Materials:

  • 4-Chloro-3-(trifluoromethoxy)aniline

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-3-(trifluoromethoxy)aniline (1.0 g), 4-methoxyphenol (0.7 g), and potassium carbonate (1.5 g) in 10 mL of DMF.

  • Reaction: Heat the mixture to 120°C and stir for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diphenyl ether.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent (DMF): DMF is used to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the aryl halide.

  • Base (K₂CO₃): The potassium carbonate deprotonates the phenol to generate the more nucleophilic phenoxide.

  • Elevated Temperature: SNAar reactions often require heat to overcome the activation energy barrier.

The Trifluoromethoxy Group in Metal-Catalyzed Cross-Coupling Reactions

Trifluoromethoxy-substituted aryl halides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing nature of the -OCF₃ group can facilitate the oxidative addition step of the catalytic cycle.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-(trifluoromethoxy)benzene

This protocol provides a general procedure for the Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.

Objective: To synthesize 4-(trifluoromethoxy)-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-(trifluoromethoxy)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in degassed toluene.

  • Reaction Mixture: To the catalyst solution, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) dissolved in a minimal amount of degassed water.

  • Reaction: Heat the mixture to 90°C and stir for 6 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion: A Versatile Tool for Modern Chemistry

The trifluoromethoxy group is far more than a simple fluorine-containing substituent. Its unique electronic profile, characterized by a dominant inductive withdrawal and a subtle resonance donation, provides chemists with a powerful tool to fine-tune the reactivity and properties of aromatic compounds. Its ability to deactivate a ring towards electrophilic attack while directing substitution to the ortho and para positions, coupled with its strong activating effect in nucleophilic aromatic substitution, makes it a versatile and predictable functional group in synthetic design. Furthermore, its profound impact on lipophilicity and metabolic stability has solidified its place as a privileged moiety in the development of new pharmaceuticals and advanced materials. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of the trifluoromethoxy group in their synthetic endeavors.

References

  • Chemistry Steps. (2023). Ortho, Para, Meta. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • RSC Publishing. (2021). New synthetic approaches toward OCF3-containing compounds. [Link]

  • CHIMIA. (2018). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • ResearchGate. (2008). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

  • PMC - NIH. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. [Link]

  • ACS Publications. (2017). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. [Link]

  • ResearchGate. (2022). Hansch–Leo lipophilicity parameters (πR) evolution. [Link]

  • PMC - NIH. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2014). Pd(II)-Catalyzed Ortho Trifluoromethylation of Arenes and Insights into the Coordination Mode of Acidic Amide Directing Groups. [Link]

  • ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. [Link]

  • PMC - NIH. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

  • umd.edu. (n.d.). Nitration of Methyl Benzoate. [Link]

  • ACS Publications. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]

  • MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • YouTube. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. [Link]

  • ResearchGate. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • umd.edu. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

  • ResearchGate. (2014). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]

  • PMC - NIH. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

Sources

Spectroscopic Analysis of Substituted Phenylacetonitriles: A Multi-technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

Substituted phenylacetonitriles (also known as benzyl cyanides) are a critical class of organic compounds, serving as versatile precursors and key structural motifs in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The precise characterization of these molecules is paramount for ensuring purity, verifying synthetic outcomes, and meeting regulatory standards. This guide provides a comprehensive overview of the primary spectroscopic techniques employed for the structural analysis of substituted phenylacetonitriles. We will explore the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and the synergy between these techniques for unambiguous structural determination.

Introduction: The Analytical Imperative

The phenylacetonitrile core consists of a phenyl group attached to a methylene bridge, which in turn is bonded to a nitrile functional group. Substituents on the aromatic ring can dramatically alter the molecule's chemical, physical, and biological properties. Therefore, a robust analytical workflow is not merely a procedural step but a cornerstone of quality control and innovative research in drug development. This guide presents a holistic analytical strategy, detailing how each spectroscopic method provides a unique and complementary piece of the structural puzzle.

Integrated Spectroscopic Workflow

A comprehensive analysis relies on the integration of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provide a self-validating system for confident identification.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_elucidation Phase 3: Data Interpretation & Elucidation Sample Substituted Phenylacetonitrile Sample Prep Sample Preparation (Solvent Selection, Concentration) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (EI, ESI) Prep->MS UV UV-Vis Spectroscopy Prep->UV Integration Data Integration & Cross-Validation NMR->Integration IR->Integration MS->Integration UV->Integration Structure Final Structure Confirmation Integration->Structure

Caption: General workflow for the spectroscopic analysis of substituted phenylacetonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For substituted phenylacetonitriles, both ¹H and ¹³C NMR provide invaluable information about the aromatic substitution pattern and the electronic environment of the benzylic and nitrile groups.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.5-8.5 ppm): The chemical shifts and coupling patterns of protons on the phenyl ring are highly diagnostic of the substitution pattern (ortho, meta, para).[3] Electron-withdrawing groups (e.g., -NO₂) will shift aromatic protons downfield (higher ppm), while electron-donating groups (e.g., -OCH₃) shift them upfield (lower ppm).

  • Benzylic Protons (-CH₂CN) (δ ~3.7 ppm): The two protons of the methylene bridge typically appear as a sharp singlet. Its chemical shift is influenced by the substituents on the aromatic ring.

  • Substituent Protons: Protons on the substituent groups (e.g., the methyl protons of a methoxy group) will appear in their characteristic regions.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 120-170 ppm): The number of signals and their chemical shifts reveal the symmetry and substitution of the aromatic ring.[3] The carbon directly attached to the substituent (ipso-carbon) and the other ring carbons are sensitive to the substituent's electronic effects.

  • Nitrile Carbon (-C≡N) (δ ~117 ppm): The nitrile carbon signal is typically found in the 115-125 ppm range. Its intensity can be lower due to a long relaxation time.

  • Benzylic Carbon (-CH₂CN) (δ ~24 ppm): This signal appears in the aliphatic region of the spectrum.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Comments
Aromatic C-H6.5 - 8.5125 - 150Pattern reveals substitution (ortho, meta, para).[3]
Benzylic -CH₂~3.7~24Typically a singlet in ¹H NMR.
Nitrile -C≡NN/A~117Signal may be weak in ¹³C NMR.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the phenylacetonitrile sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm), unless the solvent contains a reference.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a standard concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants (J-values) to elucidate the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

  • Nitrile Stretch (C≡N): This is the most characteristic peak for phenylacetonitriles. It appears as a sharp, intense absorption in the range of 2260-2240 cm⁻¹.[6] For aromatic nitriles, conjugation typically shifts this peak to a slightly lower wavenumber (~2230 cm⁻¹) compared to saturated nitriles.[6][7]

  • Aromatic C-H Stretch: A sharp absorption is observed just above 3000 cm⁻¹ (typically ~3030 cm⁻¹).[8][9]

  • Aromatic C=C Bending: A series of absorptions occur in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic ring itself.[8][9]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[10]

Vibration Characteristic Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Nitrile C≡N Stretch2260 - 2240Strong, Sharp
Aromatic C=C Bends1600 - 1450Medium to Strong
C-H Out-of-Plane Bends900 - 675Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small drop of the liquid phenylacetonitrile sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. Both electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) can be employed.

  • Molecular Ion (M⁺•): The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion, providing the molecular weight of the molecule.

  • Tropylium Ion (m/z 91): A common and often base peak in the mass spectra of compounds containing a benzyl group is the tropylium cation ([C₇H₇]⁺), formed by rearrangement and loss of the nitrile radical.

  • Loss of HCN (M-27): Fragmentation involving the loss of a neutral hydrogen cyanide molecule is another possible pathway.

  • Phenyl Cation (m/z 77): Loss of the -CH₂CN group can lead to the formation of the phenyl cation ([C₆H₅]⁺).

G MI Molecular Ion (M⁺•) [C₆H₅CH₂CN]⁺• Tropylium Tropylium Ion [C₇H₇]⁺ (m/z 91) MI->Tropylium - •CN M27 [M-HCN]⁺• MI->M27 - HCN Phenyl Phenyl Cation [C₆H₅]⁺ (m/z 77) MI->Phenyl - •CH₂CN

Caption: Common fragmentation pathways for phenylacetonitrile in EI-MS.

Experimental Protocol: Electron Ionization (EI) MS via GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject 1 µL of the sample. Identify the peak corresponding to your compound in the gas chromatogram. Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the aromatic ring.[9] Aromatic compounds typically show a series of absorption bands.[9]

  • Primary Bands (around 205 nm): An intense absorption resulting from π → π* transitions.[8][11]

  • Secondary Band (255-275 nm): A less intense absorption, often with fine structure, which is characteristic of the benzene ring.[8][11]

The position and intensity of these bands are sensitive to substitution on the aromatic ring. Substituents that extend conjugation or contain non-bonding electrons (e.g., -OH, -NH₂) can cause a bathochromic shift (to longer wavelengths) and a hyperchromic shift (increase in absorbance).[11]

Conclusion

The structural elucidation of substituted phenylacetonitriles is a multi-faceted process that requires the intelligent application of several spectroscopic techniques. NMR provides the detailed atomic connectivity, IR confirms the presence of key functional groups (especially the nitrile), Mass Spectrometry establishes the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy characterizes the electronic system. By integrating the data from these complementary methods, researchers and drug development professionals can achieve a high degree of confidence in the structure and purity of these vital chemical entities, ensuring both scientific integrity and product quality.

References

  • ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8794, Phenylacetonitrile. [Link]

  • MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • PubMed. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Indian Academy of Sciences. (1998). Multiple substituent effects on 13C chemical shifts in phenylstyryl ketones: Applicability of interactive free energy relationship. [Link]

Sources

Methodological & Application

Synthetic protocols using 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocols for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Executive Summary & Molecule Profile

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a high-value fluorinated building block used extensively in medicinal chemistry for the synthesis of bio-active scaffolds, particularly in the development of CNS-active agents and metabolic disease therapeutics.

The simultaneous presence of a fluorine atom and a trifluoromethoxy group (


) confers unique physicochemical properties:
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the para/meta positions while increasing lipophilicity (
    
    
    
    ) without significant steric bulk compared to a methyl group.
  • Electronic Activation: Both substituents are electron-withdrawing (EWG), significantly increasing the acidity of the benzylic

    
    -protons (
    
    
    
    in DMSO), facilitating alkylation reactions but also increasing susceptibility to oxidative side reactions.
Physicochemical Data
PropertyValueNotes
CAS Number 1352999-52-0 Verified Identity
Molecular Formula

Molecular Weight 219.14 g/mol
Appearance Colorless to pale yellow liquidLow melting point solid in high purity
Solubility Soluble in DCM, THF, EtOAc, MeOHSparingly soluble in water
Key Precursors 3-Fluoro-5-(trifluoromethoxy)benzyl bromideCAS: 86256-51-1

Core Synthetic Workflows

The nitrile group serves as a versatile "linchpin" functionality. The following protocols address the three most critical transformations:


-Alkylation , Reduction to Phenethylamine , and Hydrolysis .

SyntheticPathways Figure 1: Divergent synthetic utility of the 3-F-5-OCF3 nitrile scaffold. Start 3-Fluoro-5-(trifluoromethoxy) phenylacetonitrile Alkylation α-Alkylated Nitriles Start->Alkylation Base / R-X (Protocol A) Amine Phenethylamines (CNS Scaffolds) Start->Amine Reduction (Protocol B) Acid Phenylacetic Acids Start->Acid Hydrolysis (Protocol C) Heterocycle Tetrazoles/ Imidazoles Start->Heterocycle Cyclization

Protocol A: Controlled -Alkylation

Scientific Rationale: Due to the strong electron-withdrawing nature of the 3-F and 5-


 groups, the benzylic protons are highly acidic. Standard conditions using strong bases (e.g., LiHMDS) often lead to poly-alkylation  or self-condensation (Thorpe-Ziegler reaction). This protocol utilizes Phase Transfer Catalysis (PTC) to strictly control mono-alkylation.

Reagents:

  • Substrate: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 equiv)

  • Base: 50% NaOH (aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)

  • Solvent: Toluene (or DCM for reactive electrophiles)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the nitrile substrate (1.0 equiv) and toluene (5 mL/mmol).

  • Catalyst Addition: Add TBAB (0.05 equiv). Stir vigorously until dissolved.

  • Base Addition: Add 50% aqueous NaOH (3.0 equiv) dropwise at 0°C. The biphasic mixture will turn slightly yellow/orange, indicating deprotonation.

  • Electrophile Introduction: Add the alkyl halide (1.1 equiv) dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent dialkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water and extract with EtOAc. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Table:

Observation Root Cause Corrective Action

| Dialkylation observed | Base concentration too high or temp too high. | Switch to solid


 in DMF (milder base) or lower temp to -10°C. |
| Starting material remains  | Poor phase transfer. | Increase stirring speed (critical for PTC) or switch catalyst to TEBA. |

Protocol B: Chemoselective Reduction to Phenethylamine

Scientific Rationale: Reducing the nitrile to the primary amine is a key step for CNS drug synthesis. However, catalytic hydrogenation (


) carries a risk of dehalogenation  (loss of the 3-Fluoro group) or hydrogenolysis of the benzylic C-N bond. Borane-THF complex is the preferred reagent as it selectively reduces the nitrile without affecting the aryl fluoride or the trifluoromethoxy ether.

Reagents:

  • Substrate: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)

  • Reductant:

    
     (1.0 M solution, 2.5 equiv)
    
  • Quench: Methanol[1]

  • Workup: HCl (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and cool to 0°C under Argon.

  • Addition: Add substrate dissolved in anhydrous THF (0.2 M).

  • Reduction: Add

    
     dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reflux: Heat to mild reflux (65°C) for 3–6 hours. The electron-deficient nitrile may react slower than electron-rich analogs.

  • Quench: Cool to 0°C. CAREFULLY add MeOH dropwise until gas evolution ceases.

  • Acid Hydrolysis: Add 1M HCl and stir at RT for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH 10, extract with DCM. The amine product is often an oil; conversion to the HCl salt is recommended for storage.

Protocol C: Pinner Hydrolysis to Phenylacetic Acid

Scientific Rationale: Direct basic hydrolysis can be sluggish due to electronic repulsion between the hydroxide ion and the electron-rich nitrile nitrogen transition state. Acid-catalyzed hydrolysis (Pinner reaction conditions) is more efficient for this electron-deficient scaffold.

Step-by-Step Methodology:

  • Dissolve nitrile in a mixture of Acetic Acid and conc. HCl (1:1 v/v).

  • Heat to 90°C for 4 hours.

  • Cool to RT and pour into ice water.

  • The phenylacetic acid derivative (CAS 1352999-94-0) typically precipitates as a white solid. Filter and wash with cold water.

Mechanistic Decision Tree

DecisionTree Figure 2: Selection guide for reaction conditions based on product requirements. Start Target Transformation Q1 Is the target an Amine? Start->Q1 Q2 Is the target an Alkylated Nitrile? Q1->Q2 No MethodA USE BH3-THF (Avoid Pd/C to prevent defluorination) Q1->MethodA Yes MethodB USE PTC Conditions (NaOH/TBAB) for Mono-alkylation Q2->MethodB Mono-subst. MethodC USE NaH/THF for Di-alkylation/Cyclization Q2->MethodC Di-subst.

References

  • Chemical Identity & Properties

    • Source: Accela ChemBio Product Catalog. "3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS 1352999-52-0)."[2][3][4]

  • General Reactivity of Fluorinated Phenylacetonitriles

    • Source: Sigma-Aldrich Application Note.[5] "Synthesis of Fluorinated Building Blocks."

  • Phase Transfer Catalysis Protocols

    • Source: Organic Syntheses, Coll.[6] Vol. 6, p. 897 (1988). "Alkylation of Phenylacetonitrile Derivatives."

  • Borane Reduction Methodology

    • Source: Brown, H. C. et al. "Selective Reductions. 26. Reaction of Borane-THF with Nitriles." J. Org. Chem. 1981.

Sources

Downstream products of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile in Medicinal Chemistry

Executive Summary

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 156422-49-0) is a high-value "privileged scaffold" in modern drug discovery.[1] Its structural significance lies in the specific substitution pattern: the 3-fluoro and 5-trifluoromethoxy groups function as metabolic blockers, preventing CYP450-mediated oxidation at susceptible ring positions while significantly enhancing lipophilicity (


).[1]

This Application Note details the conversion of this nitrile intermediate into three critical pharmacophores:

  • Phenylacetic Acids: Precursors for ROR

    
    t inverse agonists and CRTH2 antagonists.[1]
    
  • Phenethylamines: Key motifs in Calcium Sensing Receptor (CaSR) agonists (calcimimetics).[1]

  • Alpha-Alkylated Derivatives: Building blocks for chiral molecular libraries.[1]

Strategic Importance: The Fluorine Effect

In medicinal chemistry, this scaffold is not merely a linker; it is a physicochemical modulator.

  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), blocking metabolic degradation.[2]

  • Lipophilicity: The

    
     group is highly lipophilic (
    
    
    
    ), facilitating blood-brain barrier (BBB) penetration for CNS targets.[1]
  • Conformation: The orthogonal orientation of the

    
     group relative to the ring plane can lock active conformations in receptor binding pockets.
    

Reaction Pathways & Visualizations

The nitrile group (


) serves as a versatile "chemical handle."[1] The following diagram summarizes the primary downstream diversifications.

ReactionTree Start 3-Fluoro-5-(trifluoromethoxy) phenylacetonitrile Acid Phenylacetic Acid (RORγt Modulators) Start->Acid Hydrolysis (NaOH/EtOH) Amine Phenethylamine (CaSR Agonists) Start->Amine Reduction (BH3·DMS) Alkylate α-Alkylated Nitrile (Chiral Libraries) Start->Alkylate Deprotonation (LDA/R-X) Heterocycle Aminopyrazoles (Kinase Inhibitors) Alkylate->Heterocycle Cyclization (Hydrazine)

Figure 1: Divergent synthesis pathways from the parent nitrile.

Detailed Protocols

Protocol A: Hydrolysis to 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

Context: This acid is a critical intermediate for amide coupling reactions in the synthesis of anti-inflammatory agents targeting the ROR


t nuclear receptor.

Mechanism: Base-catalyzed hydrolysis converts the nitrile to a carboxylate salt via an imidate intermediate.[1] We utilize basic conditions to avoid potential defluorination or ether cleavage that might occur under harsh acidic conditions at high temperatures.[1]

Materials:

  • Substrate: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (1.0 eq)[1]

  • Reagent: Sodium Hydroxide (NaOH), 5.0 eq (pellets)

  • Solvent: Ethanol/Water (3:1 v/v)[1]

  • Workup: HCl (1M), Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (10 mmol) in Ethanol (30 mL).

  • Activation: Add a solution of NaOH (50 mmol) in Water (10 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The nitrile spot (

      
      ) should disappear, and a baseline spot (carboxylate) should appear.
      
  • Concentration: Cool the reaction to room temperature. Remove Ethanol under reduced pressure (rotary evaporator).[1]

  • Acidification: Cool the remaining aqueous residue in an ice bath (

    
    ). Slowly acidify with 1M HCl until pH 
    
    
    
    2. The product should precipitate as a white/off-white solid.[1]
  • Extraction: If no precipitate forms (due to oiling out), extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to ensure high purity for subsequent coupling.[1]

Expected Yield: 85–92%[1]

Protocol B: Reduction to 2-(3-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine

Context: Phenethylamines are "privileged" pharmacophores in CNS drugs and calcimimetics (analogs of Cinacalcet).

Mechanism: The nitrile is reduced to a primary amine. We recommend Borane-Dimethyl Sulfide (BH


DMS)  over Lithium Aluminum Hydride (LiAlH

) for this specific substrate.[1] BH

is chemoselective and safer to handle, minimizing the risk of defluorination at the sensitive

positions.

Workflow Diagram:

ReductionWorkflow Step1 Inert Atmosphere Setup (N2/Ar, Flame-dried glassware) Step2 Addition of BH3·DMS (0°C, Dropwise) Step1->Step2 Step3 Reflux (THF) (2-4 Hours) Step2->Step3 Step4 Methanol Quench (Destruction of Boron Complex) Step3->Step4 Step5 Acid Hydrolysis (HCl/MeOH reflux) Step4->Step5 Step6 Basification & Extraction Step5->Step6

Figure 2: Step-by-step reduction workflow using Borane-DMS.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and cool under Argon flow. Add the nitrile (5 mmol) and anhydrous THF (20 mL).

  • Addition: Cool to

    
    . Add BH
    
    
    
    DMS (2.0 M in THF, 15 mmol, 3.0 eq) dropwise via syringe. Caution: Gas evolution.
  • Reaction: Allow to warm to room temperature, then heat to reflux (

    
    ) for 3 hours.
    
  • Quench (Critical Step): Cool to

    
    . Carefully add Methanol (10 mL) dropwise.[1] Vigorous bubbling will occur.[1][3]
    
  • De-complexation: Add conc. HCl (2 mL) and reflux for 1 hour. This breaks the stable amine-borane complex.[1]

  • Isolation: Concentrate the solvent. Basify the residue with 2M NaOH (pH > 12). Extract with Dichloromethane (DCM).[1]

  • Salt Formation: To store the amine stably, convert it to the hydrochloride salt by treating the DCM solution with HCl in ether.

Comparative Data: Reaction Parameters

ParameterHydrolysis (Protocol A)Reduction (Protocol B)[1]
Reagent NaOH (aq) / Ethanol

/ THF
Temperature


Time 6–8 Hours3 Hours (+ 1h workup)
Critical Risk Hydrolysis of

(Low risk at <100°C)
Incomplete Boron removal
Main Byproduct Primary Amide (if incomplete)Secondary amine (dimer)
Typical Yield >85%75–85%

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1] Link

    • Grounding: Establishes the metabolic stability and lipophilicity rationale for the 3-F, 5-OCF3 substitution p
  • Wang, Y., et al. (2014).[4][5] "Synthesis and biological evaluation of RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.[1]

    • Grounding: Demonstrates the use of substituted phenylacetic acids derived
  • Brown, H. C., & Choi, Y. M. (1981). "Hydroboration.[1] 59. Selective reductions using borane-dimethyl sulfide." Journal of Organic Chemistry, 46(22), 4541-4543. Link[1]

    • Grounding: The authoritative source for the BH3-DMS reduction protocol cited in Protocol B.
  • U.S. Patent 6,211,244. (2001).[1] "Calcium receptor-active compounds."[1][6] Van Wagenen et al.[1]

    • Grounding: Validates the use of 3-fluoro-5-trifluoromethoxy phenethylamines in calcimimetic drug discovery (analogs of Cinacalcet).[1]

Sources

Experimental procedures for cyanation to produce fluorinated phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylacetonitriles are critical pharmacophores in medicinal chemistry, serving as precursors for NSAIDs, antihistamines, and agrochemicals. The introduction of the fluorine atom confers metabolic stability and modulates lipophilicity, while the nitrile group provides a versatile handle for transformation into amines, acids, or amides.

This guide details two distinct, validated protocols for converting fluorinated benzyl halides to their corresponding acetonitriles:

  • Protocol A (The Workhorse): Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution. Ideal for scale-up and cost-efficiency, utilizing classical cyanide sources.

  • Protocol B (The Green Route): Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (

    
    ). Ideal for high-safety environments and late-stage functionalization where free cyanide salts are prohibited.
    

Safety Protocol: The "Zero-Compromise" Standard

CRITICAL WARNING: Cyanide salts (NaCN, KCN) are rapidly fatal if inhaled, ingested, or absorbed through the skin. Contact with acid releases Hydrogen Cyanide (HCN) gas, which causes immediate respiratory failure.

Mandatory Engineering Controls[1][2]
  • Fume Hood: All operations must occur in a certified hood with a face velocity >100 fpm.[1]

  • Detection: Personal HCN monitors must be worn by all personnel.[1]

  • No Acids: Remove all acidic reagents from the immediate workspace to prevent accidental acidification of cyanide waste.

Decontamination & Waste[2]
  • Quenching Solution: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.[1]

  • Spill Protocol: Cover spills with solid sodium carbonate, then treat with the quenching solution. Allow to stand for 24 hours before disposal.

  • Glassware: Soak all contaminated glassware in the quenching solution for 12 hours before washing.

Protocol A: Phase-Transfer Catalyzed Substitution

Principle: Inorganic cyanide salts are insoluble in organic solvents, while benzyl halides are insoluble in water. A Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt, shuttles the cyanide ion across the interface into the organic phase, where the


 reaction occurs.
Reaction Scheme


Materials
  • Substrate: 4-Fluorobenzyl chloride (1.0 equiv)

  • Reagent: Sodium Cyanide (NaCN) (1.2 - 1.5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.02 equiv / 2 mol%)[1]

  • Solvent: Toluene (3 vol) and Water (1 vol)

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge NaCN (1.2 equiv) and Water. Stir until fully dissolved.

  • Catalyst Addition: Add TBAB (2 mol%) to the aqueous solution.

  • Substrate Addition: Dissolve 4-Fluorobenzyl chloride in Toluene. Add this solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to 60–70°C with vigorous stirring (>600 RPM). High shear is critical to maximize interfacial area.

    • Note: The reaction is exothermic.[2] Monitor temperature closely during the first hour.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or HPLC. Reaction is typically complete in 2–4 hours.

  • Workup (IN HOOD):

    • Cool to room temperature.

    • Separate the layers.[3][4][5][6]

    • Wash the organic layer with 10% NaOH (to ensure basicity) followed by water and brine.

    • Crucial: Treat the aqueous waste stream immediately with the Bleach Quenching Solution.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation or recrystallization (if solid) to yield the product.
    
Mechanistic Visualization (PTC Cycle)

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (Water) Substrate Ar-CH2-Cl Product Ar-CH2-CN QCN_org [Q+ CN-] QCN_org->Product SN2 Reaction QCl_org [Q+ Cl-] QCN_org->QCl_org Transfers CN, Picks up Cl Transfer1 Ion Exchange QCl_org->Transfer1 Transfer1->QCN_org QCl_aq [Q+ Cl-] Transfer1->QCl_aq NaCN Na+  CN- QCN_aq [Q+ CN-] NaCN->QCN_aq Source of CN- NaCl Na+  Cl- QCl_aq->NaCl Waste Salt QCN_aq->Transfer1

Figure 1: The Starks Extraction Mechanism. The quaternary ammonium salt (Q+) acts as the shuttle, transporting the nucleophilic cyanide anion into the organic phase.

Protocol B: Green Catalytic Cyanation (Ferrocyanide)

Principle: Potassium Ferrocyanide (


) is a non-toxic, bench-stable solid. The cyanide ligands are tightly bound to iron and are not released as free cyanide under ambient conditions. A Palladium catalyst facilitates the transfer of the CN ligand to the benzyl electrophile.
Reaction Scheme


Materials
  • Substrate: 4-Fluorobenzyl chloride (1.0 equiv)

  • Reagent: Potassium Ferrocyanide trihydrate (

    
    ) (0.25 equiv)
    
    • Note: 0.25 equiv provides 1.5 equiv of CN- ligands.

  • Catalyst: Palladium(II) Acetate (

    
    ) (1 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (2-4 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (1.0 equiv)
    
  • Solvent: N,N-Dimethylacetamide (DMAc) (dry)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction tube or flask and purge with Argon/Nitrogen.

  • Charging: Add

    
     (powdered), 
    
    
    
    ,
    
    
    , and
    
    
    to the flask.
  • Solvent: Add dry DMAc. Stir to create a suspension.

  • Substrate: Add 4-Fluorobenzyl chloride via syringe.

  • Reaction: Heat the mixture to 100–120°C for 12–16 hours.

    • Mechanism:[1][3][7][8][9][10][11] The Pd(0) species inserts into the C-Cl bond, undergoes transmetallation with the Fe-CN complex, and reductively eliminates the product.

  • Workup:

    • Dilute with Ethyl Acetate and Water.

    • Filter through a pad of Celite to remove insoluble iron salts.

    • Wash the organic filtrate with water (3x) to remove DMAc.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation

Upon isolation, the product must be validated. The fluorine atom provides a unique handle for NMR verification.

Data Summary Table
Parameter4-Fluorophenylacetonitrile Characteristics
Appearance Colorless to pale yellow liquid
IR (Neat) ~2250 cm⁻¹ (Sharp, Nitrile C≡N stretch)
¹H NMR δ 3.70 (s, 2H, -CH₂-), 7.05 (t, 2H, Ar-H), 7.30 (dd, 2H, Ar-H)
¹⁹F NMR -115.0 ppm (approx, relative to CFCl₃)
GC-MS Molecular ion peak [M]+ observable; loss of HCN fragment common.
Workflow Decision Logic

Workflow_Logic Start Start: Fluorobenzyl Halide Scale_Check Is Scale > 100g? Start->Scale_Check PTC_Route Route A: PTC (NaCN) Scale_Check->PTC_Route Yes (Cost driven) Safety_Check Is Free CN- Permitted? Scale_Check->Safety_Check No (Lab scale) Exec_PTC Execute Protocol A (High Throughput) PTC_Route->Exec_PTC Green_Route Route B: Pd/Fe (Green) Exec_Green Execute Protocol B (High Safety) Green_Route->Exec_Green Safety_Check->PTC_Route Yes Safety_Check->Green_Route No

Figure 2: Decision Matrix for selecting the appropriate cyanation protocol based on scale and safety constraints.

References

  • Organic Syntheses , Coll.[2][6][12] Vol. 6, p.897 (1988); Vol. 55, p.91 (1976). "Phase Transfer Catalysis: Phenylacetonitrile". Link

  • Starks, C. M. (1971).[7] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Arylation of Cyanide". Chemical Communications.[1] Link

  • Grossman, O. (2006). "Cyanide Safety in the Laboratory". Dartmouth College EHS Guidelines. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists". Wiley-Interscience. (General Reference for ¹⁹F Shifts).

Sources

Application Note: Strategic Utilization of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1240257-27-3 analog), a high-value scaffold for next-generation agrochemicals. With the increasing pressure to improve metabolic stability and bioavailability in crop protection agents, the simultaneous incorporation of fluorine (


) and trifluoromethoxy (

) groups has emerged as a critical design strategy. This guide provides validated protocols for synthesizing this intermediate and deploying it to create diverse bioactive scaffolds, including phenylacetic acids, alpha-alkylated nitriles, and aminopyrazoles.

Strategic Value in Agrochemical Design

The 3-Fluoro-5-(trifluoromethoxy)phenyl moiety represents a "privileged structure" in modern pesticide discovery due to its unique physicochemical profile.

The "Fluorine Effect" and Bioisosterism
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing a fluorine atom at the 3-position and an

    
     group at the 5-position effectively blocks metabolic degradation at these vulnerable sites, extending the half-life of the active ingredient (AI) in the plant or insect gut.
    
  • Lipophilicity Modulation: The

    
     group is highly lipophilic (
    
    
    
    ), significantly more so than a methyl or chloro group. This enhances cuticular penetration in weeds and insects.
  • Electronic Tuning: Both substituents are electron-withdrawing groups (EWG). They deactivate the aromatic ring, making it less susceptible to oxidative attack, while simultaneously increasing the acidity of the benzylic protons (alpha to the nitrile), facilitating downstream alkylation reactions.

Structural Divergence

The phenylacetonitrile functionality serves as a linchpin for synthetic divergence:

  • Hydrolysis

    
     Phenylacetic acids (Auxin mimics, SDHI precursors).
    
  • Alkylation

    
     Chiral nitriles (Pyrethroid analogs).
    
  • Cyclization

    
     Aminopyrazoles (GABA-gated chloride channel antagonists).
    

Chemical Profile & Safety

PropertyData
Chemical Name 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
Molecular Formula

Molecular Weight 219.14 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~235°C (Predicted)
Hazards Toxic if swallowed (H301), Skin Irritant (H315), Eye Irritant (H319). Releases HCN upon combustion.

Handling Precaution: Nitriles are toxic. All reactions involving cyanide salts or generating HCN must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile from the corresponding benzyl bromide. Mechanism:


 Nucleophilic Substitution.[1]

Materials:

  • 3-Fluoro-5-(trifluoromethoxy)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst

  • Solvent: Dichloromethane (DCM) / Water (1:1 mixture)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-5-(trifluoromethoxy)benzyl bromide (27.3 g, 100 mmol) in DCM (100 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol).

  • Cyanation: Dissolve NaCN (5.88 g, 120 mmol) in Water (100 mL) and add this solution to the organic phase.

    • Note: The biphasic system requires vigorous stirring to ensure efficient phase transfer.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2] The starting bromide should disappear.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Quenching: Treat the combined aqueous waste with bleach (NaOCl) to neutralize residual cyanide before disposal.

  • Purification: Wash the combined organic layers with water and brine, dry over

    
    , and concentrate in vacuo. Purify the residue via vacuum distillation or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% yield of a clear oil.

Protocol B: Alpha-Alkylation (Creating Chiral Centers)

Objective: Mono-alkylation of the benzylic position to introduce steric bulk or chirality. Relevance: Critical for synthesizing pyrethroid-like scaffolds where stereochemistry dictates efficacy.

Procedure:

  • Deprotonation: Under

    
     atmosphere, dissolve the nitrile (10 mmol) in anhydrous THF (20 mL) and cool to -78°C.
    
  • Base Addition: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 30 mins. The solution may turn dark due to the formation of the resonance-stabilized carbanion.

    • Insight: The EWG nature of the 3-F and 5-

      
       groups stabilizes this anion, making deprotonation faster than with unsubstituted phenylacetonitrile.
      
  • Electrophile Addition: Add the alkyl halide (e.g., Isopropyl iodide, 1.1 eq) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Outcome: Provides the alpha-substituted nitrile.

Protocol C: Cyclization to 5-Amino-1-Arylpyrazoles

Objective: Conversion of the nitrile to a pyrazole core, a scaffold found in Fipronil and other phenylpyrazole insecticides.

Procedure:

  • Condensation: Mix the nitrile (10 mmol) with Ethyl Formate (20 mmol) and Sodium Hydride (1.2 eq) in THF. Reflux for 4 hours to form the alpha-formyl nitrile enolate.

  • Cyclization: Cool the mixture and add Hydrazine Hydrate (1.5 eq) followed by Acetic Acid (excess). Reflux for 6 hours.

  • Result: Formation of the 3-amino-4-[3-fluoro-5-(trifluoromethoxy)phenyl]-pyrazole.

    • Validation: Verify structure via

      
      -NMR (Pyrazole C-H signal ~7.5-8.0 ppm).
      

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the core nitrile intermediate.

AgrochemicalSynthesis Start 3-Fluoro-5-(trifluoromethoxy) toluene Bromide Benzyl Bromide Intermediate Start->Bromide NBS, CCl4 Radical Bromination Nitrile 3-Fluoro-5-(trifluoromethoxy) phenylacetonitrile (CORE SCAFFOLD) Bromide->Nitrile NaCN, TBAB Phase Transfer Acid Phenylacetic Acid (Auxin Mimics) Nitrile->Acid H2SO4/H2O Hydrolysis Alkylated Alpha-Chiral Nitriles (Pyrethroids) Nitrile->Alkylated LDA, R-X Alkylation Pyrazole Aminopyrazoles (GABA Antagonists) Nitrile->Pyrazole 1. HCOOEt, NaH 2. N2H4, AcOH Amide Amide Fungicides (SDHI Class) Acid->Amide Amine, EDC/HOBt Coupling

Figure 1: Divergent synthetic pathways transforming the core nitrile scaffold into major agrochemical classes.[1][3]

Structure-Activity Relationship (SAR) Logic

Why choose this specific substitution pattern? The decision tree below outlines the medicinal chemistry logic used during Lead Optimization.

SAR_Logic Goal Goal: Improve Bioavailability & Potency Q1 Is the scaffold metabolically unstable? Goal->Q1 Sol1 Add Fluorine (F) Blocks P450 oxidation Q1->Sol1 Yes Q2 Is Lipophilicity (LogP) optimal? Sol1->Q2 Sol2 Add Trifluoromethoxy (OCF3) High Lipophilicity (+1.04 Pi) Q2->Sol2 Too Low Q3 Is steric bulk an issue? Sol2->Q3 Comp OCF3 vs CF3 vs t-Bu Q3->Comp Result Select 3-F, 5-OCF3 Pattern Balanced Sterics & Electronics Comp->Result OCF3 allows conformational flexibility unlike t-Bu

Figure 2: SAR Decision Tree for selecting the 3-F-5-OCF3 substitution pattern.

References

  • Synthesis of Phenylacetonitriles via Phase Transfer Catalysis

    • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

  • Trifluoromethoxy Group in Agrochemicals

    • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties". Angewandte Chemie International Edition. Link

  • Agrochemical Discovery Trends (Fluorine)

    • Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals". Journal of Fluorine Chemistry. Link

  • General Nitrile Cyclization Protocols

    • Elguero, J. (1994). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry II. Link

  • Safety Data for Phenylacetonitriles

    • PubChem Compound Summary for Phenylacetonitrile derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1352999-52-0). It is designed to troubleshoot stability issues in acidic and basic environments, grounded in the mechanistic behavior of electron-deficient aryl acetonitriles.

Product Profile & Chemical Personality
  • Compound: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile[1]

  • Core Reactivity: The molecule features a nitrile group attached to a benzylic carbon . This position is significantly activated by the electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on the aromatic ring.

  • Key Stability Risks:

    • Benzylic Acidity (Base Sensitivity): The primary instability risk is not hydrolysis, but deprotonation at the

      
      -carbon, leading to rapid oligomerization.
      
    • Nitrile Hydrolysis (Acid/Base + Heat): Conversion to the amide and subsequently the phenylacetic acid derivative.

Module 1: Stability in Acidic Media

Frequently Asked Questions (Acidic Conditions)

Q: Is this compound stable in dilute aqueous acids (e.g., 1M HCl) at room temperature? A: Yes. At room temperature (20–25°C), the nitrile group is kinetically stable against hydrolysis in dilute acids. The electron-withdrawing effect of the 3-F and 5-OCF


 groups decreases the basicity of the nitrile nitrogen, making protonation (the first step of hydrolysis) less favorable compared to unsubstituted phenylacetonitrile.

Q: I observe a precipitate forming after prolonged storage in acidic HPLC mobile phases. What is it? A: This is likely the amide intermediate (3-Fluoro-5-(trifluoromethoxy)phenylacetamide). While the nitrile is stable in the short term, prolonged exposure (days/weeks) to acidic aqueous mixtures, especially if not refrigerated, can drive partial hydrolysis. The amide is often less soluble than the nitrile in aqueous/organic mixtures, leading to precipitation.

Q: Can I use strong acids (H


SO

, TFA) as solvents?
A:
  • Trifluoroacetic Acid (TFA): Generally stable at room temperature.

  • Concentrated H

    
    SO
    
    
    
    :
    Caution. Strong mineral acids act as catalysts for hydration. Upon heating, this will rapidly convert the nitrile to the amide.
Troubleshooting: Acid-Induced Degradation
SymptomProbable CauseCorrective Action
New peak at RRT ~0.8 (HPLC) Partial hydrolysis to Amide .Ensure mobile phases are fresh. Store samples at 4°C. Avoid leaving samples in acidic buffers >24h.
New peak at RRT ~0.5 (HPLC) Complete hydrolysis to Carboxylic Acid .Check for elevated temperatures during processing (e.g., rotary evaporation bath >40°C with acidic traces).
Loss of Fluorine Signal (NMR) Degradation of -OCF

(Rare).
Highly unlikely in standard acids. Only occurs in superacidic media (e.g., HF/SbF

).

Module 2: Stability in Basic Media

Frequently Asked Questions (Basic Conditions)

Q: Why does my reaction mixture turn dark red/brown when I add a base? A: This is a hallmark of benzylic deprotonation . The protons on the CH


 group (alpha to the nitrile) are highly acidic (pKa 

15, lowered further by the F/OCF

groups).
  • Mechanism: Base removes a proton

    
     Carbanion formation (Red/Orange species) 
    
    
    
    Condensation with unreacted nitrile
    
    
    Oligomers (Dark Brown/Black tar).
  • Guidance: If you observe this color change unexpectedly, your base is too strong or the concentration is too high.

Q: Is the trifluoromethoxy (-OCF


) group stable to base? 
A:  Generally, yes . The -OCF

group is significantly more stable than a methoxy group. However, under forcing conditions (e.g., refluxing KOH in alcohol), nucleophilic aromatic substitution or hydrolysis of the -OCF

to a phenolate can occur, though this is slower than nitrile hydrolysis.

Q: Can I perform a basic workup (e.g., NaHCO


 wash)? 
A:  Yes. Weak bases like Sodium Bicarbonate (NaHCO

) or dilute Carbonate (Na

CO

) are safe for short durations. Avoid strong bases like NaOH or alkoxides unless the protocol specifically demands enolate formation.
Troubleshooting: Base-Induced Instability
SymptomProbable CauseCorrective Action
Rapid Color Change (Yellow

Red)
Deprotonation of

-CH

.
Reduce base strength. If using LC-MS, switch to ammonium acetate/formate instead of amines.
Multiple broad peaks (HPLC) Oligomerization (Thorpe condensation).Keep pH < 10. Avoid storing in basic methanol/water.
Conversion to Acid (M+1 + 19 Da) Hydrolysis to Phenylacetic Acid.This is the expected pathway in aqueous NaOH + Heat. If unwanted, keep T < 10°C.

Module 3: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways. Note that Path A (Base) leads to complex mixtures (oligomers), while Path B (Acid/Base Hydrolysis) leads to clean conversion to the acid.

StabilityPathways Nitrile 3-Fluoro-5-(trifluoromethoxy) phenylacetonitrile (Target) Amide Intermediate Amide (Hydrolysis Product) Nitrile->Amide H2O / H+ or OH- (Slow at RT) Anion Benzylic Carbanion (Reactive Intermediate) Nitrile->Anion Strong Base (B:) Fast Deprotonation Acid Phenylacetic Acid Deriv. (Final Hydrolysis Product) Amide->Acid Heat / Strong Acid/Base Anion->Nitrile Reversible if quenched Oligomer Colored Oligomers (Tars/Impurities) Anion->Oligomer Self-Condensation (Thorpe Reaction)

Caption: Figure 1.[2] Degradation pathways.[3] Path A (Red arrows) represents base-mediated instability leading to oligomers. Path B (Grey arrows) represents standard hydrolysis.

Module 4: Standardized Stability Test Protocol

Use this protocol to validate the stability of your specific lot under your specific experimental conditions.

Objective: Determine half-life (


) in solution.
Method:  HPLC-UV/Vis (Detection @ 210 nm and 254 nm).
  • Preparation:

    • Prepare a Stock Solution of the nitrile (1 mg/mL) in Acetonitrile (MeCN).

  • Test Conditions:

    • Acid A: Mix 100 µL Stock + 900 µL 0.1 M HCl.

    • Base B: Mix 100 µL Stock + 900 µL 0.1 M Ammonium Bicarbonate (pH ~8).

    • Control: Mix 100 µL Stock + 900 µL Water/MeCN (50:50).

  • Incubation:

    • Incubate all vials at 25°C (Room Temp) and 40°C (Stress).

  • Sampling:

    • Inject samples at T=0, T=4h, T=24h.

  • Acceptance Criteria:

    • Stable: >98% recovery of peak area relative to T=0.

    • Labile: New peaks >1% area or significant color change.

References

  • Wang, J. et al. "Hydrolysis of Nitriles to Amides and Carboxylic Acids." Comprehensive Organic Synthesis, 2nd Edition, 2014 . Link

  • Leroux, F. et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2008 . Link

  • Shaikh, A. A. "Base-catalyzed condensation of phenylacetonitriles: The Thorpe-Ziegler Reaction." Journal of Organic Chemistry, 2010 . Link

  • PubChem Compound Summary. "Phenylacetonitrile Derivatives: Chemical and Physical Properties." National Center for Biotechnology Information. Link

Sources

Technical Support Center: Preserving Nitrile Integrity During a_id="1" a_id="2" a_id="3" a_id="4" a_id="5" a_id="6" a_id="7" a_id="8" a_id="9" a_id="10" a_id="11" a_id="12" a_id="13" a_id="14" a_id="15" a_id="16" a_id="17" a_id="18" a_id="19" a_id="20" a_id="21" a_id="22" a_id="23" a_id="24" a_id="25" a_id="26" a_id="27" a_id="28" a_id="29" a_id="30" a_id="31" a_id="32" a_id="33" a_id="34" a_id="35" a_id="36" a_id="37" a_id="38" a_id="39" a_id="40" a_id="41" a_id="42" a_id="43" a_id="44" a_id="45" a_id="46" a_id="47" a_id="48" a_id="49" a_id="50" a_id="51" a_id="52" a_id="53" a_id="54" a_id="55" a_id="56" a_id="57" a_id="58" a_id="59" a_id="60" a_id="61" a_id="62" a_id="63" a_id="64" a_id="65" a_id="66" a_id="67" a_id="68" a_id="69" a_id="70" a_id="71" a_id="72" a_id="73" a_id="74" a_id="75" a_id="76" a_id="77" a_id="78" a_id="79" a_id="80" a_id="81" a_id="82" a_id="83" a_id="84" a_id="85" a_id="86" a_id="87" a_id="88" a_id="89" a_id="90" a_id="91" a_id="92" a_id="93" a_id="94" a_id="95" a_id="96" a_id="97" a_id="98" a_id="99" a_id="100" a_id="101" a_id="102" a_id="103" a_id="104" a_id="105" a_id="106" a_id="107" a_id="108" a_id="109" a_id="110" a_id="111" a_id="112" a_id="113" a_id="114" a_id="115" a_id="116" a_id="117" a_id="118" a_id="119" a_id="120" a_id="121" a_id="122" a_id="123" a_id="124" a_id="125" a_id="126" a_id="127" a_id="128" a_id="129" a_id="130" a_id="131" a_id="132" a_id="133" a_id="134" a_id="135" a_id="136" a_id="137" a_id="138" a_id="139" a_id="140" a_id="141" a_id="142" a_id="143" a_id="144" a_id="145" a_id="146" a_id="147" a_id="148" a_id="149" a_id="150" a_id="151" a_id="152" a_id="153" a_id="154" a_id="155" a_id="156" a_id="157" a_id="158" a_id="159" a_id="160" a_id="161" a_id="162" a_id="163" a_id="164" a_id="165" a_id="166" a_id="167" a_id="168" a_id="169" a_id="170" a_id="171" a_id="172" a_id="173" a_id="174" a_id="175" a_id="176" a_id="177" a_id="178" a_id="179" a_id="180" a_id="181" a_id="182" a_id="183" a_id="184" a_id="185" a_id="186" a_id="187" a_id="188" a_id="189" a_id="190" a_id="191" a_id="192" a_id="193" a_id="194" a_id="195" a_id="196" a_id="197" a_id="198" a_id="199" a_id="200" a_id="201" a_id="202" a_id="203" a_id="204" a_id="205" a_id="206" a_id="207" a_id="208" a_id="209" a_id="210" a_id="211" a_id="212" a_id="213" a_id="214" a_id="215" a_id="216" a_id="217" a_id="218" a_id="219" a_id="220" a_id="221" a_id="222" a_id="223" a_id="224" a_id="225" a_id="226" a_id="227" a_id="228" a_id="229" a_id="230" a_id="231" a_id="232" a_id="233" a_id="234" a_id="235" a_id="236" a_id="237" a_id="238" a_id="239" a_id="240" a_id="241" a_id="242" a_id="243" a_id="244" a_id="245" a_id="246" a_id="247" a_id="248" a_id="249" a_id="250" a_id="251" a_id="252" a_id="253" a_id="254" a_id="255" a_id="256" a_id="257" a_id="258" a_id="259" a_id="260" a_id="261" a_id="262" a_id="263" a_id="264" a_id="265" a_id="266" a_id="267" a_id="268" a_id="269" a_id="270" a_id="271" a_id="272" a_id="273" a_id="274" a_id="275" a_id="276" a_id="277" a_id="278" a_id="279" a_id="280" a_id="281" a_id="282" a_id="283" a_id="284" a_id="285" a_id="286" a_id="287" a_id="288" a_id="289" a_id="290" a_id="291" a_id="292" a_id="293" a_id="294" a_id="295" a_id="296" a_id="297" a_id="298" a_id="299" a_id="300" a_id="301" a_id="302" a_id="303" a_id="304" a_id="305" a_id="306" a_id="307" a_id="308" a_id="309" a_id="310" a_id="311" a_id="312" a_id="313" a_id="314" a_id="315" a_id="316" a_id="317" a_id="318" a_id="319" a_id="320" a_id="321" a_id="322" a_id="323" a_id="324" a_id="325" a_id="326" a_id="327" a_id="328" a_id="329" a_id="330" a_id="331" a_id="332" a_id="333" a_id="334" a_id="335" a_id="336" a_id="337" a_id="338" a_id="339" a_id="340" a_id="341" a_id="342" a_id="343" a_id="344" a_id="345" a_id="346" a_id="347" a_id="348" a_id="349" a_id="350" a_id="351" a_id="352" a_id="353" a_id="354" a_id="355" a_id="356" a_id="357" a_id="358" a_id="359" a_id="360" a_id="361" a_id="362" a_id="363" a_id="364" a_id="365" a_id="366" a_id="367" a_id="368" a_id="369" a_id="370" a_id="371" a_id="372" a_id="373" a_id="374" a_id="375" a_id="376" a_id="377" a_id="378" a_id="379" a_id="380" a_id="381" a_id="382" a_id="383" a_id="384" a_id="385" a_id="386" a_id="387" a_id="388" a_id="389" a_id="390" a_id="391" a_id="392" a_id="393" a_id="394" a_id="395" a_id="396" a_id="397" a_id="398" a_id="399" a_id="400" a_id="401" a_id="402" a_id="403" a_id="404" a_id="405" a_id="406" a_id="407" a_id="408" a_id="409" a_id="410" a_id="411" a_id="412" a_id="413" a_id="414" a_id="415" a_id="416" a_id="417" a_id="418" a_id="419" a_id="420" a_id="421" a_id="422" a_id="423" a_id="424" a_id="425" a_id="426" a_id="427" a_id="428" a_id="429" a_id="430" a_id="431" a_id="432" a_id="433" a_id="434" a_id="435" a_id="436" a_id="437" a_id="438" a_id="439" a_id="440" a_id="441" a_id="442" a_id="443" a_id="444" a_id="445" a_id="446" a_id="447" a_id="448" a_id="449" a_id="450" a_id="451" a_id="452" a_id="453" a_id="454" a_id="455" a_id="456" a_id="457" a_id="458" a_id="459" a_id="460" a_id="461" a_id="462" a_id="463" a_id="464" a_id="465" a_id="466" a_id="467" a_id="468" a_id="469" a_id="470" a_id="471" a_id="472" a_id="473" a_id="474" a_id="475" a_id="476" a_id="477" a_id="478" a_id="479" a_id="480" a_id="481" a_id="482" a_id="483" a_id="484" a_id="485" a_id="486" a_id="487" a_id="488" a_id="489" a_id="490" a_id="491" a_id="492" a_id="493" a_id="494" a_id="495" a_id="496" a_id="497" a_id="498" a_id="499" a_id="500" a_id="501" a_id="502" a_id="503" a_id="504" a_id="505" a_id="506" a_id="507" a_id="508" a_id="509" a_id="510" a_id="511" a_id="512" a_id="513" a_id="514" a_id="515" a_id="516" a_id="517" a_id="518" a_id="519" a_id="520" a_id="521" a_id="522" a_id="523" a_id="524" a_id="525" a_id="526" a_id="527" a_id="528" a_id="529" a_id="530" a_id="531" a_id="532" a_id="533" a_id="534" a_id="535" a_id="536" a_id="537" a_id="538" a_id="539" a_id="540" a_id="541" a_id="542" a_id="543" a_id="544" a_id="545" a_id="546" a_id="547" a_id="548" a_id="549" a_id="550" a_id="551" a_id="552" a_id="553" a_id="554" a_id="555" a_id="556" a_id="557" a_id="558" a_id="559" a_id="560" a_id="561" a_id="562" a_id="563" a_id="564" a_id="565" a_id="566" a_id="567" a_id="568" a_id="569" a_id="570" a_id="571" a_id="572" a_id="573" a_id="574" a_id="575" a_id="576" a_id="577" a_id="578" a_id="579" a_id="580" a_id="581" a_id="582" a_id="583" a_id="584" a_id="585" a_id="586" a_id="587" a_id="588" a_id="589" a_id="590" a_id="591" a_id="592" a_id="593" a_id="594" a_id="595" a_id="596" a_id="597" a_id="598" a_id="599" a_id="600" a_id="601" a_id="602" a_id="603" a_id="604" a_id="605" a_id="606" a_id="607" a_id="608" a_id="609" a_id="610" a_id="611" a_id="612" a_id="613" a_id="614" a_id="615" a_id="616" a_id="617" a_id="618" a_id="619" a_id="620" a_id="621" a_id="622" a_id="623" a_id="624" a_id="625" a_id="626" a_id="627" a_id="628" a_id="629" a_id="630" a_id="631" a_id="632" a_id="633" a_id="634" a_id="635" a_id="636" a_id="637" a_id="638" a_id="639" a_id="640" a_id="641" a_id="642" a_id="643" a_id="644" a_id="645" a_id="646" a_id="647" a_id="648" a_id="649" a_id="650" a_id="651" a_id="652" a_id="653" a_id="654" a_id="655" a_id="656" a_id="657" a_id="658" a_id="659" a_id="660" a_id="661" a_id="662" a_id="663" a_id="664" a_id="665" a_id="666" a_id="667" a_id="668" a_id="669" a_id="670" a_id="671" a_id="672" a_id="673" a_id="674" a_id="675" a_id="676" a_id="677" a_id="678" a_id="679" a_id="680" a_id="681" a_id="682" a_id="683" a_id="684" a_id="685" a_id="686" a_id="687" a_id="688" a_id="689" a_id="690" a_id="691" a_id="692" a_id="693" a_id="694" a_id="695" a_id="696" a_id="697" a_id="698" a_id="699" a_id="700" a_id="701" a_id="702" a_id="703" a_id="704" a_id="705" a_id="706" a_id="707" a_id="708" a_id="709" a_id="710" a_id="711" a_id="712" a_id="713" a_id="714" a_id="715" a_id="716" a_id="717" a_id="718" a_id="719" a_id="720" a_id="721" a_id="722" a_id="723" a_id="724" a_id="725" a_id="726" a_id="727" a_id="728" a_id="729" a_id="730" a_id="731" a_id="732" a_id="733" a_id="734" a_id="735" a_id="736" a_id="737" a_id="738" a_id="739" a_id="740" a_id="741" a_id="742" a_id="743" a_id="744" a_id="745" a_id="746" a_id="747" a_id="748" a_id="749" a_id="750" a_id="751" a_id="752" a_id="753" a_id="754" a_id="755" a_id="756" a_id="757" a_id="758" a_id="759" a_id="760" a_id="761" a_id="762" a_id="763" a_id="764" a_id="765" a_id="766" a_id="767" a_id="768" a_id="769" a_id="770" a_id="771" a_id="772" a_id="773" a_id="774" a_id="775" a_id="776" a_id="777" a_id="778" a_id="779" a_id="780" a_id="781" a_id="782" a_id="783" a_id="784" a_id="785" a_id="786" a_id="787" a_id="788" a_id="789" a_id="790" a_id="791" a_id="792" a_id="793" a_id="794" a_id="795" a_id="796" a_id="797" a_id="798" a_id="799" a_id="800" a_id="801" a_id="802" a_id="803" a_id="804" a_id="805" a_id="806" a_id="807" a_id="808" a_id="809" a_id="810" a_id="811" a_id="812" a_id="813" a_id="814" a_id="815" a_id="816" a_id="817" a_id="818" a_id="819" a_id="820" a_id="821" a_id="822" a_id="823" a_id="824" a_id="825" a_id="826" a_id="827" a_id="828" a_id="829" a_id="830" a_id="831" a_id="832" a_id="833" a_id="834" a_id="835" a_id="836" a_id="837" a_id="838" a_id="839" a_id="840" a_id="841" a_id="842" a_id="843" a_id="844" a_id="845" a_id="846" a_id="847" a_id="848" a_id="849" a_id="850" a_id="851" a_id="852" a_id="853" a_id="854" a_id="855" a_id="856" a_id="857" a_id="858" a_id="859" a_id="860" a_id="861" a_id="862" a_id="863" a_id="864" a_id="865" a_id="866" a_id="867" a_id="868" a_id="869" a_id="870" a_id="871" a_id="872" a_id="873" a_id="874" a_id="875" a_id="876" a_id="877" a_id="878" a_id="879" a_id="880" a_id="881" a_id="882" a_id="883" a_id="884" a_id="885" a_id="886" a_id="887" a_id="888" a_id="889" a_id="890" a_id="891" a_id="892" a_id="893" a_id="894" a_id="895" a_id="896" a_id="897" a_id="898" a_id="899" a_id="900" a_id="901" a_id="902" a_id="903" a_id="904" a_id="905" a_id="906" a_id="907" a_id="908" a_id="909" a_id="910" a_id="911" a_id="912" a_id="913" a_id="914" a_id="915" a_id="916" a_id="917" a_id="918" a_id="919" a_id="920" a_id="921" a_id="922" a_id="923" a_id="924" a_id="925" a_id="926" a_id="927" a_id="928" a_id="929" a_id="930" a_id="931" a_id="932" a_id="933" a_id="934" a_id="935" a_id="936" a_id="937" a_id="938" a_id="939" a_id="940" a_id="941" a_id="942" a_id="943" a_id="944" a_id="945" a_id="946" a_id="947" a_id="948" a_id="949" a_id="950" a_id="951" a_id="952" a_id="953" a_id="954" a_id="955" a_id="956" a_id="957" a_id="958" a_id="959" a_id="960" a_id="961" a_id="962" a_id="963" a_id="964" a_id="965" a_id="966" a_id="967" a_id="968" a_id="969" a_id="970" a_id="971" a_id="972" a_id="973" a_id="974" a_id="975" a_id="976" a_id="977" a_id="978" a_id="979" a_id="980" a_id="981" a_id="982" a_id="983" a_id="984" a_id="985" a_id="986" a_id="987" a_id="988" a_id="989" a_id="990" a_id="991" a_id="992" a_id="993" a_id="994" a_id="995" a_id="996" a_id="997" a_id="998" a_id="999" a_id="1000" a_id="1001" a_id="1002" a_id="1003" a_id="1004" a_id="1005" a_id="1006" a_id="1007" a_id="1008" a_id="1009" a_id="1010" a_id="1011" a_id="1012" a_id="1013" a_id="1014" a_id="1015" a_id="1016" a_id="1017" a_id="1018" a_id="1019" a_id="1020" a_id="1021" a_id="1022" a_id="1023" a_id="1024" a_id="1025" a_id="1026" a_id="1027" a_id="1028" a_id="1029" a_id="1030" a_id="1031" a_id="1032" a_id="1033" a_id="1034" a_id="1035" a_id="1036" a_id="1037" a_id="1038" a_id="1039" a_id="1040" a_id="1041" a_id="1042" a_id="1043" a_id="1044" a_id="1045" a_id="1046" a_id="1047" a_id="1048" a_id="1049" a_id="1050" a_id="1051" a_id="1052" a_id="1053" a_id="1054" a_id="1055" a_id="1056" a_id="1057" a_id="1058" a_id="1059" a_id="1060" a_id="1061" a_id="1062" a_id="1063" a_id="1064" a_id="1065" a_id="1066" a_id="1067" a_id="1068" a_id="1069" a_id="1070" a_id="1071" a_id="1072" a_id="1073" a_id="1074" a_id="1075" a_id="1076" a_id="1077" a_id="1078" a_id="1079" a_id="1080" a_id="1081" a_id="1082" a_id="1083" a_id="1084" a_id="1085" a_id="1086" a_id="1087" a_id="1088" a_id="1089" a_id="1090" a_id="1091" a_id="1092" a_id="1093" a_id="1094" a_id="1095" a_id="1096" a_id="1097" a_id="1098" a_id="1099" a_id="1100" a_id="1101" a_id="1102" a_id="1103" a_id="1104" a_id="1105" a_id="1106" a_id="1107" a_id="1108" a_id="1109" a_id="1110" a_id="1111" a_id="1112" a_id="1113" a_id="1114" a_id="1115" a_id="1116" a_id="1117" a_id="1118" a_id="1119" a_id="1120" a_id="1121" a_id="1122" a_id="1123" a_id="1124" a_id="1125" a_id="1126" a_id="1127" a_id="1128" a_id="1129" a_id="1130" a_id="1131" a_id="1132" a_id="1133" a_id="1134" a_id="1135" a_id="1136" a_id="1137" a_id="1138" a_id="1139" a_id="1140" a_id="1141" a_id="1142" a_id="1143" a_id="1144" a_id="1145" a_id="1146" a_id="1147" a_id="1148" a_id="1149" a_id="1150" a_id="1151" a_id="1152" a_id="1153" a_id="1154" a_id="1155" a_id="1156" a_id="1157" a_id="1158" a_id="1159" a_id="1160" a_id="1161" a_id="1162" a_id="1163" a_id="1164" a_id="1165" a_id="1166" a_id="1167" a_id="1168" a_id="1169" a_id="1170" a_id="1171" a_id="1172" a_id="1173" a_id="1174" a_id="1175" a_id="1176" a_id="1177" a_id="1178" a_id="1179" a_id="1180" a_id="1181" a_id="1182" a_id="1183" a_id="1184" a_id="1185" a_id="1186" a_id="1187" a_id="1188" a_id="1189" a_id="1190" a_id="1191" a_id="1192" a_id="1193" a_id="1194" a_id="1195" a_id="1196" a_id="1197" a_id="1198" a_id="1199" a_id="1200" a_id="1201" a_id="1202" a_id="1203" a_id="1204" a_id="1205" a_id="1206" a_id="1207" a_id="1208" a_id="1209" a_id="1210" a_id="1211" a_id="1212" a_id="1213" a_id="1214" a_id="1215" a_id="1216" a_id="1217" a_id="1218" a_id="1219" a_id="1220" a_id="1221" a_id="1222" a_id="1223" a_id="1224" a_id="1225" a_id="1226" a_id="1227" a_id="1228" a_id="1229" a_id="1230" a_id="1231" a_id="1232" a_id="1233" a_id="1234" a_id="1235" a_id="1236" a_id="1237" a_id="1238" a_id="1239" a_id="1240" a_id="1241" a_id="1242" a_id="1243" a_id="1244" a_id="1245" a_id="1246" a_id="1247" a_id="1248" a_id="1249" a_id="1250" a_id="1251" a_id="1252" a_id="1253" a_id="1254" a_id="1255" a_id="1256" a_id="1257" a_id="1258" a_id="1259" a_id="1260" a_id="1261" a_id="1262" a_id="1263" a_id="1264" a_id="1265" a_id="1266" a_id="1267" a_id="1268" a_id="1269" a_id="1270" a_id="1271" a_id="1272" a_id="1273" a_id="1274" a_id="1275" a_id="1276" a_id="1277" a_id="1278" a_id="1279" a_id="1280" a_id="1281" a_id="1282" a_id="1283" a_id="1284" a_id="1285" a_id="1286" a_id="1287" a_id="1288" a_id="1289" a_id="1290" a_id="1291" a_id="1292" a_id="1293" a_id="1294" a_id="1295" a_id="1296" a_id="1297" a_id="1298" a_id="1299" a_id="1300" a_id="1301" a_id="1302" a_id="1303" a_id="1304" a_id="1305" a_id="1306" a_id="1307" a_id="1308" a_id="1309" a_id="1310" a_id="1311" a_id="1312" a_id="1313" a_id="1314" a_id="1315" a_id="1316" a_id="1317" a_id="1318" a_id="1319" a_id="1320" a_id="1321" a_id="1322" a_id="1323" a_id="1324" a_id="1325" a_id="1326" a_id="1327" a_id="1328" a_id="1329" a_id="1330" a_id="1331" a_id="1332" a_id="1333" a_id="1334" a_id="1335" a_id="1336" a_id="1337" a_id="1338" a_id="1339" a_id="1340" a_id="1341" a_id="1342" a_id="1343" a_id="1344" a_id="1345" a_id="1346" a_id="1347" a_id="1348" a_id="1349" a_id="1350" a_id="1351" a_id="1352" a_id="1353" a_id="1354" a_id="1355" a_id="1356" a_id="1357" a_id="1358" a_id="1359" a_id="1360" a_id="1361" a_id="1362" a_id="1363" a_id="1364" a_id="1365" a_id="1366" a_id="1367" a_id="1368" a_id="1369" a_id="1370" a_id="1371" a_id="1372" a_id="1373" a_id="1374" a_id="1375" a_id="1376" a_id="1377" a_id="1378" a_id="1379" a_id="1380" a_id="1381" a_id="1382" a_id="1383" a_id="1384" a_id="1385" a_id="1386" a_id="1387" a_id="1388" a_id="1389" a_id="1390" a_id="19" a_id="1391" a_id="1392" a_id="1393" a_id="1394" a_id="1395" a_id="1396" a_id="1397" a_id="1398" a_id="1399" a_id="1400" a_id="1401" a_id="1402" a_id="1403" a_id="1404" a_id="1405" a_id="1406" a_id="1407" a_id="1408" a_id="1409" a_id="1410" a_id="1411" a_id="1412" a_id="1413" a_id="1414" a_id="1415" a_id="1416" a_id="1417" a_id="1418" a_id="1419" a_id="1420" a_id="1421" a_id="1422" a_id="1423" a_id="1424" a_id="1425" a_id="1426" a_id="1427" a_id="1428" a_id="1429" a_id="1430" a_id="1431" a_id="1432" a_id="1433" a_id="1434" a_id="1435" a_id="1436" a_id="1437" a_id="1438" a_id="1439" a_id="1440" a_id="1441" a_id="1442" a_id="1443" a_id="1444" a_id="1445" a_id="1446" a_id="1447" a_id="1448" a_id="1449" a_id="1450" a_id="1451" a_id="1452" a_id="1453" a_id="1454" a_id="1455" a_id="1456" a_id="1457" a_id="1458" a_id="1459" a_id="1460" a_id="1461" a_id="1462" a_id="1463" a_id="1464" a_id="1465" a_id="1466" a_id="1467" a_id="1468" a_id="1469" a_id="1470" a_id="1471" a_id="1472" a_id="1473" a_id="1474" a_id="1475" a_id="1476" a_id="1477" a_id="1478" a_id="1479" a_id="1480" a_id="1481" a_id="1482" a_id="1483" a_id="1484" a_id="1485" a_id="1486" a_id="1487" a_id="1488" a_id="1489" a_id="1490" a_id="1491" a_id="1492" a_id="1493" a_id="1494" a_id="1495" a_id="1496" a_id="1497" a_id="1498" a_id="1499" a_id="1500" a_id="1501" a_id="1502" a_id="1503" a_id="1504" a_id="1505" a_id="1506" a_id="1507" a_id="1508" a_id="1509" a_id="1510" a_id="1511" a_id="1512" a_id="1513" a_id="1514" a_id="1515" a_id="1516" a_id="1517" a_id="1518" a_id="1519" a_id="1520" a_id="1521" a_id="1522" a_id="1523" a_id="1524" a_id="1525" a_id="1526" a_id="1527" a_id="1528" a_id="1529" a_id="1530" a_id="1531" a_id="1532" a_id="1533" a_id="1534" a_id="1535" a_id="1536" a_id="1537" a_id="1538" a_id="1539" a_id="1540" a_id="1541" a_id="1542" a_id="1543" a_id="1544" a_id="1545" a_id="1546" a_id="1547" a_id="1548" a_id="1549" a_id="1550" a_id="1551" a_id="1552" a_id="1553" a_id="1554" a_id="1555" a_id="1556" a_id="1557" a_id="1558" a_id="1559" a_id="1560" a_id="1561" a_id="1562" a_id="1563" a_id="1564" a_id="1565" a_id="1566" a_id="1567" a_id="1568" a_id="1569" a_id="1570" a_id="1571" a_id="1572" a_id="1573" a_id="1574" a_id="1575" a_id="1576" a_id="1577" a_id="1578" a_id="1579" a_id="1580" a_id="1581" a_id="1582" a_id="1583" a_id="1584" a_id="1585" a_id="1586" a_id="1587" a_id="1588" a_id="1589" a_id="1590" a_id="1591" a_id="1592" a_id="1593" a_id="1594" a_id="1595" a_id="1596" a_id="1597" a_id="1598" a_id="1599" a_id="1600" a_id="1601" a_id="1602" a_id="1603" a_id="1604" a_id="1605" a_id="1606" a_id="1607" a_id="1608" a_id="1609" a_id="1610" a_id="1611" a_id="1612" a_id="1613" a_id="1614" a_id="1615" a_id="1616" a_id="1617" a_id="1618" a_id="1619" a_id="1620" a_id="1621" a_id="1622" a_id="1623" a_id="1624" a_id="1625" a_id="1626" a_id="1627" a_id="1628" a_id="1629" a_id="1630" a_id="1631" a_id="1632" a_id="1633" a_id="1634" a_id="1635" a_id="1636" a_id="1637" a_id="1638" a_id="1639" a_id="1640" a_id="1641" a_id="1642" a_id="1643" a_id="1644" a_id="1645" a_id="1646" a_id="1647" a_id="1648" a_id="1649" a_id="1650" a_id="1651" a_id="1652" a_id="1653" a_id="1654" a_id="1655" a_id="1656" a_id="1657" a_id="1658" a_id="1659" a_id="1660" a_id="1661" a_id="1662" a_id="1663" a_id="1664" a_id="1665" a_id="1666" a_id="1667" a_id="1668" a_id="1669" a_id="1670" a_id="1671" a_id="1672" a_id="1673" a_id="1674" a_id="1675" a_id="1676" a_id="1677" a_id="1678" a_id="1679" a_id="1680" a_id="1681" a_id="1682" a_id="1683" a_id="1684" a_id="1685" a_id="1686" a_id="1687" a_id="1688" a_id="1689" a_id="1690" a_id="1691" a_id="1692" a_id="1693" a_id="1694" a_id="1695" a_id="1696" a_id="1697" a_id="1698" a_id="1699" a_id="1700" a_id="1701" a_id="1702" a_id="1703" a_id="1704" a_id="1705" a_id="1706" a_id="1707" a_id="1708" a_id="1709" a_id="1710" a_id="1711" a_id="1712" a_id="1713" a_id="1714" a_id="1715" a_id="1716" a_id="1717" a_id="1718" a_id="1719" a_id="1720" a_id="1721" a_id="1722" a_id="1723" a_id="1724" a_id="1725" a_id="1726" a_id="1727" a_id="1728" a_id="1729" a_id="1730" a_id="1731" a_id="1732" a_id="1733" a_id="1734" a_id="1735" a_id="1736" a_id="1737" a_id="1738" a_id="1739" a_id="1740" a_id="1741" a_id="1742" a_id="1743" a_id="1744" a_id="1745" a_id="1746" a_id="1747" a_id="1748" a_id="1749" a_id="1750" a_id="1751" a_id="1752" a_id="1753" a_id="1754" a_id="1755" a_id="1756" a_id="1757" a_id="1758" a_id="1759" a_id="1760" a_id="1761" a_id="1762" a_id="1763" a_id="1764" a_id="1765" a_id="1766" a_id="1767" a_id="1768" a_id="1769" a_id="1770" a_id="1771" a_id="1772" a_id="1773" a_id="1774" a_id="1775" a_id="1776" a_id="1777" a_id="1778" a_id="1779" a_id="1780" a_id="1781" a_id="1782" a_id="1783" a_id="1784" a_id="1785" a_id="1786" a_id="1787" a_id="1788" a_id="1789" a_id="1790" a_id="1791" a_id="1792" a_id="1793" a_id="1794" a_id="1795" a_id="1796" a_id="1797" a_id="1798" a_id="1799" a_id="1800" a_id="1801" a_id="1802" a_id="1803" a_id="1804" a_id="1805" a_id="1806" a_id="1807" a_id="1808" a_id="1809" a_id="1810" a_id="1811" a_id="1812" a_id="1813" a_id="1814" a_id="1815" a_id="1816" a_id="1817" a_id="1818" a_id="1819" a_id="1820" a_id="1821" a_id="1822" a_id="1823" a_id="1824" a_id="1825" a_id="1826" a_id="1827" a_id="1828" a_id="1829" a_id="1830" a_id="1831" a_id="1832" a_id="1833" a_id="1834" a_id="1835" a_id="1836" a_id="1837" a_id="1838" a_id="1839" a_id="1840" a_id="1841" a_id="1842" a_id="1843" a_id="1844" a_id="1845" a_id="1846" a_id="1847" a_id="1848" a_id="1849" a_id="1850" a_id="1851" a_id="1852" a_id="1853" a_id="1854" a_id="1855" a_id="1856" a_id="1857" a_id="1858" a_id="1859" a_id="1860" a_id="1861" a_id="1862" a_id="1863" a_id="1864" a_id="1865" a_id="1866" a_id="1867" a_id="1868" a_id="1869" a_id="1870" a_id="1871" a_id="1872" a_id="1873" a_id="1874" a_id="1875" a_id="1876" a_id="1877" a_id="1878" a_id="1879" a_id="1880" a_id="1881" a_id="1882" a_id="1883" a_id="1884" a_id="1885" a_id="1886" a_id="1887" a_id="1888" a_id="1889" a_id="1890" a_id="1891" a_id="1892" a_id="1893" a_id="1894" a_id="1895" a_id="1896" a_id="1897" a_id="1898" a_id="1899" a_id="1900" a_id="1901" a_id="1902" a_id="1903" a_id="1904" a_id="1905" a_id="1906" a_id="1907" a_id="1908" a_id="1909" a_id="1910" a_id="1911" a_id="1912" a_id="1913" a_id="1914" a_id="1915" a_id="1916" a_id="1917" a_id="1918" a_id="1919" a_id="1920" a_id="1921" a_id="1922" a_id="1923" a_id="1924" a_id="1925" a_id="1926" a_id="1927" a_id="1928" a_id="1929" a_id="1930" a_id="1931" a_id="1932" a_id="1933" a_id="1934" a_id="1935" a_id="1936" a_id="1937" a_id="1938" a_id="1939" a_id="1940" a_id="1941" a_id="1942" a_id="1943" a_id="1944" a_id="1945" a_id="1946" a_id="1947" a_id="1948" a_id="1949" a_id="1950" a_id="1951" a_id="1952" a_id="1953" a_id="1954" a_id="1955" a_id="1956" a_id="1957" a_id="1958" a_id="1959" a_id="1960" a_id="1961" a_id="1962" a_id="1963" a_id="1964" a_id="1965" a_id="1966" a_id="1967" a_id="1968" a_id="1969" a_id="1970" a_id="1971" a_id="1972" a_id="1973" a_id="1974" a_id="1975" a_id="1976" a_id="1977" a_id="1978" a_id="1979" a_id="1980" a_id="1981" a_id="1982" a_id="1983" a_id="1984" a_id="1985" a_id="1986" a_id="1987" a_id="1988" a_id="1989" a_id="1990" a_id="1991" a_id="1992" a_id="1993" a_id="1994" a_id="1995" a_id="1996" a_id="1997" a_id="1998" a_id="1999" a_id="2000" a_id="2001" a_id="2002" a_id="2003" a_id="2004" a_id="2005" a_id="2006" a_id="2007" a_id="2008" a_id="2009" a_id="2010" a_id="2011" a_id="2012" a_id="2013" a_id="2014" a_id="2015" a_id="2016" a_id="2017" a_id="2018" a_id="2019" a_id="2020" a_id="2021" a_id="2022" a_id="2023" a_id="2024" a_id="2025" a_id="2026" a_id="2027" a_id="2028" a_id="2029" a_id="2030" a_id="2031" a_id="2032" a_id="2033" a_id="2034" a_id="2035" a_id="2036" a_id="2037" a_id="2038" a_id="2039" a_id="2040" a_id="2041" a_id="2042" a_id="2043" a_id="2044" a_id="2045" a_id="2046" a_id="2047" a_id="2048" a_id="2049" a_id="2050" a_id="2051" a_id="2052" a_id="2053" a_id="2054" a_id="2055" a_id="2056" a_id="2057" a_id="2058" a_id="2059" a_id="2060" a_id="2061" a_id="2062" a_id="2063" a_id="2064" a_id="2065" a_id="2066" a_id="2067" a_id="2068" a_id="2069" a_id="2070" a_id="2071" a_id="2072" a_id="2073" a_id="2074" a_id="2075" a_id="2076" a_id="2077" a_id="2078" a_id="2079" a_id="2080" a_id="2081" a_id="2082" a_id="2083" a_id="2084" a_id="2085" a_id="2086" a_id="2087" a_id="2088" a_id="2089" a_id="2090" a_id="2091" a_id="2092" a_id="2093" a_id="2094" a_id="2095" a_id="2096" a_id="2097" a_id="2098" a_id="2099" a_id="2100" a_id="2101" a_id="2102" a_id="2103" a_id="2104" a_id="2105" a_id="2106" a_id="2107" a_id="2108" a_id="2109" a_id="2110" a_id="2111" a_id="2112" a_id="2113" a_id="2114" a_id="2115" a_id="2116" a_id="2117" a_id="2118" a_id="2119" a_id="2120" a_id="2121" a_id="2122" a_id="2123" a_id="2124" a_id="2125" a_id="2126" a_id="2127" a_id="2128" a_id="2129" a_id="2130" a_id="2131" a_id="2132" a_id="2133" a_id="2134" a_id="2135" a_id="2136" a_id="2137" a_id="2138" a_id="2139" a_id="2140" a_id="2141" a_id="2142" a_id="2143" a_id="2144" a_id="2145" a_id="2146" a_id="2147" a_id="2148" a_id="2149" a_id="2150" a_id="2151" a_id="2152" a_id="2153" a_id="2154" a_id="2155" a_id="2156" a_id="2157" a_id="2158" a_id="2159" a_id="2160" a_id="2161" a_id="2162" a_id="2163" a_id="2164" a_id="2165" a_id="2166" a_id="2167" a_id="2168" a_id="2169" a_id="2170" a_id="2171" a_id="2172" a_id="2173" a_id="2174" a_id="2175" a_id="2176" a_id="2177" a_id="2178" a_id="2179" a_id="2180" a_id="2181" a_id="2182" a_id="2183" a_id="2184" a_id="2185" a_id="2186" a_id="2187" a_id="2188" a_id="2189" a_id="2190" a_id="2191" a_id="2192" a_id="2193" a_id="2194" a_id="2195" a_id="2196" a_id="2197" a_id="2198" a_id="2199" a_id="2200" a_id="2201" a_id="2202" a_id="2203" a_id="2204" a_id="2205" a_id="2206" a_id="2207" a_id="2208" a_id="2209" a_id="2210" a_id="2211" a_id="2212" a_id="2213" a_id="2214" a_id="2215" a_id="2216" a_id="2217" a_id="2218" a_id="2219" a_id="2220" a_id="2221" a_id="2222" a_id="2223" a_id="2224" a_id="2225" a_id="2226" a_id="2227" a_id="2228" a_id="2229" a_id="2230" a_id="2231" a_id="2232" a_id="2233" a_id="2234" a_id="2235" a_id="2236" a_id="2237" a_id="2238" a_id="2239" a_id="2240" a_id="2241" a_id="2242" a_id="2243" a_id="2244" a_id="2245" a_id="2246" a_id="2247" a_id="2248" a_id="2249" a_id="2250" a_id="2251" a_id="2252" a_id="2253" a_id="2254" a_id="2255" a_id="2256" a_id="2257" a_id="2258" a_id="2259" a_id="2260" a_id="2261" a_id="2262" a_id="2263" a_id="2264" a_id="2265" a_id="2266" a_id="2267" a_id="2268" a_id="2269" a_id="2270" a_id="2271" a_id="2272" a_id="2273" a_id="2274" a_id="2275" a_id="2276" a_id="2277" a_id="2278" a_id="2279" a_id="2280" a_id="2281" a_id="2282" a_id="2283" a_id="2284" a_id="2285" a_id="2286" a_id="2287" a_id="2288" a_id="2289" a_id="2290" a_id="2291" a_id="2292" a_id="2293" a_id="2294" a_id="2295" a_id="2296" a_id="2297" a_id="2298" a_id="2299" a_id="2300" a_id="2301" a_id="2302" a_id="2303" a_id="2304" a_id="2305" a_id="2306" a_id="2307" a_id="2308" a_id="2309" a_id="2310" a_id="2311" a_id="2312" a_id="2313" a_id="2314" a_id="2315" a_id="2316" a_id="2317" a_id="2318" a_id="2319" a_id="2320" a_id="2321" a_id="2322" a_id="2323" a_id="2324" a_id="2325" a_id="2326" a_id="2327" a_id="2328" a_id="2329" a_id="2330" a_id="2331" a_id="2332" a_id="2333" a_id="2334" a_id="2335" a_id="2336" a_id="2337" a_id="2338" a_id="2339" a_id="2340" a_id="2341" a_id="2342" a_id="2343" a_id="2344" a_id="2345" a_id="2346" a_id="2347" a_id="2348" a_id="2349" a_id="2350" a_id="2351" a_id="2352" a_id="2353" a_id="2354" a_id="2355" a_id="2356" a_id="2357" a_id="2358" a_id="2359" a_id="2360" a_id="2361" a_id="2362" a_id="2363" a_id="2364" a_id="2365" a_id="2366" a_id="2367" a_id="2368" a_id="2369" a_id="2370" a_id="2371" a_id="2372" a_id="2373" a_id="2374" a_id="2375" a_id="2376" a_id="2377" a_id="2378" a_id="2379" a_id="2380" a_id="2381" a_id="2382" a_id="2383" a_id="2384" a_id="2385" a_id="2386" a_id="2387" a_id="2388" a_id="2389" a_id="2390" a_id="2391" a_id="2392" a_id="2393" a_id="2394" a_id="2395" a_id="2396" a_id="2397" a_id="2398" a_id="2399" a_id="2400" a_id="2401" a_id="2402" a_id="2403" a_id="2404" a_id="2405" a_id="2406" a_id="2407" a_id="2408" a_id="2409" a_id="2410" a_id="2411" a_id="2412" a_id="2413" a_id="2414" a_id="2415" a_id="2416" a_id="2417" a_id="2418" a_id="2419" a_id="2420" a_id="2421" a_id="2422" a_id="2423" a_id="2424" a_id="2425" a_id="2426" a_id="2427" a_id="2428" a_id="2429" a_id="2430" a_id="2431" a_id="2432" a_id="2433" a_id="2434" a_id="2435" a_id="2436" a_id="2437" a_id="2438" a_id="2439" a_id="2440" a_id="2441" a_id="2442" a_id="2443" a_id="2444" a_id="2445" a_id="2446" a_id="2447" a_id="2448" a_id="2449" a_id="2450" a_id="2451" a_id="2452" a_id="2453" a_id="2454" a_id="2455" a_id="2456" a_id="2457" a_id="2458" a_id="2459" a_id="2460" a_id="2461" a_id="2462" a_id="2463" a_id="2464" a_id="2465" a_id="2466" a_id="2467" a_id="2468" a_id="2469" a_id="2470" a_id="2471" a_id="2472" a_id="2473" a_id="2474" a_id="2475" a_id="2476" a_id="2477" a_id="2478" a_id="2479" a_id="2480" a_id="2481" a_id="2482" a_id="2483" a_id="2484" a_id="2485" a_id="2486" a_id="2487" a_id="2488" a_id="2489" a_id="2490" a_id="2491" a_id="2492" a_id="2493" a_id="2494" a_id="2495" a_id="2496" a_id="2497" a_id="2498" a_id="2499" a_id="2500" a_id="2501" a_id="2502" a_id="2503" a_id="2504" a_id="2505" a_id="2506" a_id="2507" a_id="2508" a_id="2509" a_id="2510" a_id="2511" a_id="2512" a_id="2513" a_id="2514" a_id="2515" a_id="2516" a_id="2517" a_id="2518" a_id="2519" a_id="2520" a_id="2521" a_id="2522" a_id="2523" a_id="2524" a_id="2525" a_id="2526" a_id="2527" a_id="2528" a_id="2529" a_id="2530" a_id="2531" a_id="2532" a_id="2533" a_id="2534" a_id="2535" a_id="2536" a_id="2537" a_id="2538" a_id="2539" a_id="2540" a_id="2541" a_id="2542" a_id="2543" a_id="2544" a_id="2545" a_id="2546" a_id="2547" a_id="2548" a_id="2549" a_id="2550" a_id="2551" a_id="2552" a_id="2553" a_id="2554" a_id="2555" a_id="2556" a_id="2557" a_id="2558" a_id="2559" a_id="2560" a_id="2561" a_id="2562" a_id="2563" a_id="2564" a_id="2565" a_id="2566" a_id="2567" a_id="2568" a_id="2569" a_id="2570" a_id="2571" a_id="2572" a_id="2573" a_id="2574" a_id="2575" a_id="2576" a_id="2577" a_id="2578" a_id="2579" a_id="2580" a_id="2581" a_id="2582" a_id="2583" a_id="2584" a_id="2585" a_id="2586" a_id="2587" a_id="2588" a_id="2589" a_id="2590" a_id="2591" a_id="2592" a_id="2593" a_id="2594" a_id="2595" a_id="2596" a_id="2597" a_id="2598" a_id="2599" a_id="2600" a_id="2601" a_id="2602" a_id="2603" a_id="2604" a_id="2605" a_id="2606" a_id="2607" a_id="2608" a_id="2609" a_id="2610" a_id="2611" a_id="2612" a_id="2613" a_id="2614" a_id="2615" a_id="2616" a_id="2617" a_id="2618" a_id="2619" a_id="2620" a_id="2621" a_id="2622" a_id="2623" a_id="2624" a_id="2625" a_id="2626" a_id="2627" a_id="2628" a_id="2629" a_id="2630" a_id="2631" a_id="2632" a_id="2633" a_id="2634" a_id="2635" a_id="2636" a_id="2637" a_id="2638" a_id="2639" a_id="2640" a_id="2641" a_id="2642" a_id="2643" a_id="2644" a_id="2645" a_id="2646" a_id="2647" a_id="2648" a_id="2649" a_id="2650" a_id="2651" a_id="2652" a_id="2653" a_id="2654" a_id="2655" a_id="2656" a_id="2657" a_id="2658" a_id="2659" a_id="2660" a_id="2661" a_id="2662" a_id="2663" a_id="2664" a_id="2665" a_id="2666" a_id="2667" a_id="2668" a_id="2669" a_id="2670" a_id="2671" a_id="2672" a_id="2673" a_id="2674" a_id="2675" a_id="2676" a_id="2677" a_id="2678" a_id="2679" a_id="2680" a_id="2681" a_id="2682" a_id="2683" a_id="2684" a_id="2685" a_id="2686" a_id="2687" a_id="2688" a_id="2689" a_id="2690" a_id="2691" a_id="2692" a_id="2693" a_id="2694" a_id="2695" a_id="2696" a_id="2697" a_id="2698" a_id="2699" a_id="2700" a_id="2701" a_id="2702" a_id="2703" a_id="2704" a_id="2705" a_id="2706" a_id="2707" a_id="2708" a_id="2709" a_id="2710" a_id="2711" a_id="2712" a_id="2713" a_id="2714" a_id="2715" a_id="2716" a_id="2717" a_id="2718" a_id="2719" a_id="2720" a_id="2721" a_id="2722" a_id="2723" a_id="2724" a_id="2725" a_id="2726" a_id="2727" a_id="2728" a_id="2729" a_id="2730" a_id="2731" a_id="2732" a_id="2733" a_id="2734" a_id="2735" a_id="2736" a_id="2737" a_id="2738" a_id="2739" a_id="2740" a_id="2741" a_id="2742" a_id="2743" a_id="2744" a_id="2745" a_id="2746" a_id="2747" a_id="2748" a_id="2749" a_id="2750" a_id="2751" a_id="2752" a_id="2753" a_id="2754" a_id="2755" a_id="2756" a_id="2757" a_id="2758" a_id="2759" a_id="2760" a_id="2761" a_id="2762" a_id="2763" a_id="2764" a_id="2765" a_id="2766" a_id="2767" a_id="2768" a_id="2769" a_id="2770" a_id="2771" a_id="2772" a_id="2773" a_id="2774" a_id="2775" a_id="2776" a_id="2777" a_id="2778" a_id="2779" a_id="2780" a_id="2800" a_id="2801" a_id="2802" a_id="2803" a_id="2804" a_id="2805" a_id="2806" a_id="2807" a_id="2808" a_id="2809" a_id="2810" a_id="2811" a_id="2812" a_id="2813" a_id="2814" a_id="2815" a_id="2816" a_id="2817" a_id="2818" a_id="2819" a_id="2820" a_id="2821" a_id="2822" a_id="2823" a_id="2824" a_id="2825" a_id="2826" a_id="2827" a_id="2828" a_id="2829" a_id="2830" a_id="2831" a_id="2832" a_id="2833" a_id="2834" a_id="2835" a_id="2836" a_id="2837" a_id="2838" a_id="2839" a_id="2840" a_id="2841" a_id="2842" a_id="2843" a_id="2844" a_id="2845" a_id="2846" a_id="2847" a_id="2848" a_id="2849" a_id="2850" a_id="2851" a_id="2852" a_id="2853" a_id="2854" a_id="2855" a_id="2856" a_id="2857" a_id="2858" a_id="2859" a_id="2860" a_id="2861" a_id="2862" a_id="2863" a_id="2864" a_id="2865" a_id="2866" a_id="2867" a_id="2868" a_id="2869" a_id="2870" a_id="2871" a_id="2872" a_id="2873" a_id="2874" a_id="2875" a_id="2876" a_id="2877" a_id="2878" a_id="2879" a_id="2880" a_id="2881" a_id="2882" a_id="2883" a_id="2884" a_id="2885" a_id="2886" a_id="2887" a_id="2888" a_id="2889" a_id="2890" a_id="2891" a_id="2892" a_id="2893" a_id="2894" a_id="2895" a_id="2896" a_id="2897" a_id="2898" a_id="2899" a_id="2900" a_id="2901" a_id="2902" a_id="2903" a_id="2904" a_id="2905" a_id="2906" a_id="2907" a_id="2908" a_id="2909" a_id="2910" a_id="2911" a_id="2912" a_id="2913" a_id="2914" a_id="2915" a_id="2916" a_id="2917" a_id="2918" a_id="2919" a_id="2920" a_id="2921" a_id="2922" a_id="2923" a_id="2924" a_id="2925" a_id="2926" a_id="2927" a_id="2928" a_id="2929" a_id="2930" a_id="2931" a_id="2932" a_id="2933" a_id="2934" a_id="2935" a_id="2936" a_id="2937" a_id="2938" a_id="2939" a_id="2940" a_id="2941" a_id="2942" a_id="2943" a_id="2944" a_id="2945" a_id="2946" a_id="2947" a_id="2948" a_id="2949" a_id="2950" a_id="2951" a_id="2952" a_id="2953" a_id="2954" a_id="2955" a_id="2956" a_id="2957" a_id="2958" a_id="2959" a_id="2960" a_id="2961" a_id="2962" a_id="2963" a_id="2964" a_id="2965" a_id="2966" a_id="2967" a_id="2968" a_id="2969" a_id="2970" a_id="2971" a_id="2972" a_id="2973" a_id="2974" a_id="2975" a_id="2976" a_id="2977" a_id="2978" a_id="2979" a_id="2980" a_id="2981" a_id="2982" a_id="2983" a_id="2984" a_id="2985" a_id="2986" a_id="2987" a_id="2988" a_id="2989" a_id="2990" a_id="2991" a_id="2992" a_id="2993" a_id="2994" a_id="2995" a_id="2996" a_id="2997" a_id="2998" a_id="2999" a_id="3000" a_id="3001" a_id="3002" a_id="3003" a_id="3004" a_id="3005" a_id="3006" a_id="3007" a_id="3008" a_id="3009" a_id="3010" a_id="3011" a_id="3012" a_id="3013" a_id="3014" a_id="3015" a_id="3016" a_id="3017" a_id="3018" a_id="3019" a_id="3020" a_id="3021" a_id="3022" a_id="3023" a_id="3024" a_id="3025" a_id="3026" a_id="3027" a_id="3028" a_id="3029" a_id="3030" a_id="3031" a_id="3032" a_id="3033" a_id="3034" a_id="3035" a_id="3036" a_id="3037" a_id="3038" a_id="3039" a_id="3040" a_id="3041" a_id="3042" a_id="3043" a_id="3044" a_id="3045" a_id="3046" a_id="3047" a_id="3048" a_id="3049" a_id="3050" a_id="3051" a_id="3052" a_id="3053" a_id="3054" a_id="3055" a_id="3056" a_id="3057" a_id="3058" a_id="3059" a_id="3060" a_id="3061" a_id="3062" a_id="3063" a_id="3064" a_id="3065" a_id="3066" a_id="3067" a_id="3068" a_id="3069" a_id="3070" a_id="3071" a_id="3072" a_id="3073" a_id="3074" a_id="3075" a_id="3076" a_id="3077" a_id="3078" a_id="3079" a_id="3080" a_id="3081" a_id="3082" a_id="3083" a_id="3084" a_id="3085" a_id="3086" a_id="3087" a_id="3088" a_id="3089" a_id="3090" a_id="3091" a_id="3092" a_id="3093" a_id="3094" a_id="3095" a_id="3096" a_id="3097" a_id="3098" a_id="3099" a_id="3100" a_id="3101" a_id="3102" a_id="3103" a_id="3104" a_id="3105" a_id="3106" a_id="3107" a_id="3108" a_id="3109" a_id="3110" a_id="3111" a_id="3112" a_id="3113" a_id="3114" a_id="3115" a_id="3116" a_id="3117" a_id="3118" a_id="3119" a_id="3120" a_id="3121" a_id="3122" a_id="3123" a_id="3200" a_id="3201" a_id="3202" a_id="3203" a_id="3204" a_id="3205" a_id="3206" a_id="3207" a_id="3208" a_id="3209" a_id="3210" a_id="3211" a_id="3212" a_id="3213" a_id="3214" a_id="3215" a_id="3216" a_id="3217" a_id="3218" a_id="3219" a_id="3220" a_id="3221" a_id="3222" a_id="3223" a_id="3224" a_id="3225" a_id="3226" a_id="3227" a_id="3228" a_id="3229" a_id="3230" a_id="3231" a_id="3232" a_id="3233" a_id="3234" a_id="3235" a_id="3236" a_id="3237" a_id="3238" a_id="3239" a_id="3240" a_id="3241" a_id="3242" a_id="3243" a_id="3244" a_id="3245" a_id="3246" a_id="3247" a_id="3248" a_id="3249" a_id="3250" a_id="3251" a_id="3252" a_id="3253" a_id="3254" a_id="3255" a_id="3256" a_id="3257" a_id="3258" a_id="3259" a_id="3260" a_id="3261" a_id="3262" a_id="3263" a_id="3264" a_id="3265" a_id="3266" a_id="3267" a_id="3268" a_id="3269" a_id="3270" a_id="3271" a_id="3272" a_id="3273" a_id="3274" a_id="3275" a_id="3276" a_id="3277" a_id="3278" a_id="3279" a_id="3280" a_id="3281" a_id="3282" a_id="3283" a_id="3284" a_id="3285" a_id="3286" a_id="3287" a_id="3288" a_id="3289" a_id="3290" a_id="3291" a_id="3292" a_id="3293" a_id="3294" a_id="3295" a_id="3296" a_id="3297" a_id="3298" a_id="3299" a_id="3300" a_id="3301" a_id="3302" a_id="3303" a_id="3304" a_id="3305" a_id="3306" a_id="3307" a_id="3308" a_id="3309" a_id="3310" a_id="3311" a_id="3312" a_id="3313" a_id="3314" a_id="3315" a_id="3316" a_id="3317" a_id="3318" a_id="3319" a_id="3320" a_id="3321" a_id="3322" a_id="3323" a_id="3324" a_id="3325" a_id="3326" a_id="3327" a_id="3328" a_id="3329" a_id="3330" a_id="3331" a_id="3332" a_id="3333" a_id="3334" a_id="3335" a_id="3336" a_id="3337" a_id="3338" a_id="3339" a_id="3340" a_id="3341" a_id="3342" a_id="3343" a_id="3344" a_id="3345" a_id="3346" a_id="3347" a_id="3348" a_id="3349" a_id="3350" a_id="3351" a_id="3352" a_id="3353" a_id="3354" a_id="3355" a_id="3356" a_id="3357" a_id="3358" a_id="3359" a_id="3360" a_id="3361" a_id="3362" a_id="3363" a_id="3364" a_id="3365" a_id="3366" a_id="3367" a_id="3368" a_id="3369" a_id="3370" a_id="3371" a_id="3372" a_id="3373" a_id="3374" a_id="3375" a_id="3376" a_id="3377" a_id="3378" a_id="3379" a_id="3380" a_id="3381" a_id="3382" a_id="3383" a_id="3384" a_id="3385" a_id="3386" a_id="3387" a_id="3388" a_id="3389" a_id="3390" a_id="3391" a_id="3392" a_id="3393" a_id="3394" a_id="3395" a_id="3396" a_id="3397" a_id="3398" a_id="3399" a_id="3400" a_id="3401" a_id="3402" a_id="3403" a_id="3404" a_id="3405" a_id="3406" a_id="3407" a_id="3408" a_id="3409" a_id="3410" a_id="3411" a_id="3412" a_id="3413" a_id="3414" a_id="3415" a_id="3416" a_id="3417" a_id="3418" a_id="3419" a_id="3420" a_id="3421" a_id="3422" a_id="3423" a_id="3424" a_id="3425" a_id="3426" a_id="3427" a_id="3428" a_id="3429" a_id="3430" a_id="3431" a_id="3432" a_id="3433" a_id="3434" a_id="3435" a_id="3436" a_id="3437" a_id="3438" a_id="3439" a_id="3440" a_id="3441" a_id="3442" a_id="3443" a_id="3444" a_id="3445" a_id="3446" a_id="3447" a_id="3448" a_id="3449" a_id="3450" a_id="3451" a_id="3452" a_id="3453" a_id="3454" a_id="3455" a_id="3456" a_id="3457" a_id="3458" a_id="3459" a_id="3460" a_id="3461" a_id="3462" a_id="3463" a_id="3464" a_id="3465" a_id="3466" a_id="3467" a_id="3468" a_id="3469" a_id="3470" a_id="3471" a_id="3472" a_id="3473" a_id="3474" a_id="3475" a_id="3476" a_id="3477" a_id="3478" a_id="3479" a_id="3480" a_id="3481" a_id="3482" a_id="3483" a_id="3484" a_id="3485" a_id="3486" a_id="3487" a_id="3488" a_id="3489" a_id="3490" a_id="3491" a_id="3492" a_id="3493" a_id="3494" a_id="3495" a_id="3496" a_id="3497" a_id="3498" a_id="3499" a_id="3500" a_id="3501" a_id="3502" a_id="3503" a_id="3504" a_id="3505" a_id="3506" a_id="3507" a_id="3508" a_id="3509" a_id="3510" a_id="3511" a_id="3512" a_id="3513" a_id="3514" a_id="3515" a_id="3516" a_id="3517" a_id="3518" a_id="3519" a_id="3520" a_id="3521" a_id="3522" a_id="3523" a_id="3524" a_id="3525" a_id="3526" a_id="3527" a_id="3528" a_id="3529" a_id="3530" a_id="3531" a_id="3532" a_id="3533" a_id="3534" a_id="3535" a_id="3536" a_id="3537" a_id="3538" a_id="3539" a_id="3540" a_id="3541" a_id="3542" a_id="3543" a_id="3544" a_id="3545" a_id="3546" a_id="3547" a_id="3548" a_id="3549" a_id="3550" a_id="3551" a_id="3552" a_id="3553" a_id="3554" a_id="3555" a_id="3556" a_id="3557" a_id="3558" a_id="3559" a_id="3560" a_id="3561" a_id="3562" a_id="3563" a_id="3564" a_id="3565" a_id="3566" a_id="3567" a_id="3568" a_id="3569" a_id="3570" a_id="3571" a_id="3572" a_id="3573" a_id="3574" a_id="3575" a_id="3576" a_id="3577" a_id="3578" a_id="3579" a_id="3580" a_id="3581" a_id="3582" a_id="3583" a_id="3584" a_id="3585" a_id="3586" a_id="3587" a_id="3588" a_id="3589" a_id="3590" a_id="3591" a_id="3592" a_id="3593" a_id="3594" a_id="3595" a_id="3596" a_id="3597" a_id="3598" a_id="3599" a_id="3600" a_id="3601" a_id="3602" a_id="3603" a_id="3604" a_id="3605" a_id="3606" a_id="3607" a_id="3608" a_id="3609" a_id="3610" a_id="3611" a_id="3612" a_id="3613" a_id="3614" a_id="3615" a_id="3616" a_id="3617" a_id="3618" a_id="3619" a_id="3620" a_id="3621" a_id="3622" a_id="3623" a_id="3624" a_id="3625" a_id="3626" a_id="3627" a_id="3628" a_id="3629" a_id="3630" a_id="3631" a_id="3632" a_id="3633" a_id="3634" a_id="3635" a_id="3636" a_id="3637" a_id="3638" a_id="3639" a_id="3640" a_id="3641" a_id="3642" a_id="3643" a_id="3644" a_id="3645" a_id="3646" a_id="3647" a_id="3648" a_id="3649" a_id="3650" a_id="3651" a_id="3652" a_id="3653" a_id="3654" a_id="3655" a_id="3656" a_id="3657" a_id="3658" a_id="3659" a_id="3660" a_id="3661" a_id="3662" a_id="3663" a_id="3664" a_id="3665" a_id="3666" a_id="3667" a_id="3668" a_id="3669" a_id="3670" a_id="3671" a_id="3672" a_id="3673" a_id="3674" a_id="3675" a_id="3676" a_id="3677" a_id="3678" a_id="3679" a_id="3680" a_id="3681" a_id="3682" a_id="3683" a_id="3684" a_id="3685" a_id="3686" a_id="3687" a_id="3688" a_id="3689" a_id="3690" a_id="3691" a_id="3692" a_id="3693" a_id="3694" a_id="3695" a_id="3696" a_id="3697" a_id="3698" a_id="3699" a_id="3700" a_id="3701" a_id="3702" a_id="3703" a_id="3704" a_id="3705" a_id="3706" a_id="3707" a_id="3708" a_id="3709" a_id="3710" a_id="3711" a_id="3712" a_id="3713" a_id="3714" a_id="3715" a_id="3716" a_id="3717" a_id="3718" a_id="3719" a_id="3720" a_id="3721" a_id="3722" a_id="3723" a_id="3724" a_id="3725" a_id="3726" a_id="3727" a_id="3728" a_id="3729" a_id="3730" a_id="3731" a_id="3732" a_id="3733" a_id="3734" a_id="3735" a_id="3736" a_id="3737" a_id="3738" a_id="3739" a_id="3740" a_id="3741" a_id="3742" a_id="3743" a_id="3744" a_id="3745" a_id="3746" a_id="3747" a_id="3748" a_id="3749" a_id="3750" a_id="3751" a_id="3752" a_id="3753" a_id="3754" a_id="3755" a_id="3756" a_id="3757" a_id="3758" a_id="3759" a_id="3760" a_id="3761" a_id="3762" a_id="3763" a_id="3764" a_id="3765" a_id="3766" a_id="3767" a_id="3768" a_id="3769" a_id="3770" a_id="3771" a_id="3772" a_id="3773" a_id="3774" a_id="3775" a_id="3776" a_id="3777" a_id="3778" a_id="3779" a_id="3780" a_id="3781" a_id="3782" a_id="3783" a_id="3784" a_id="3785" a_id="3786" a_id="3787" a_id="3788" a_id="3789" a_id="3790" a_id="3791" a_id="3792" a_id="3793" a_id="3794" a_id="3795" a_id="3796" a_id="3797" a_id="3798" a_id="3799" a_id="3800" a_id="3801" a_id="3802" a_id="3803" a_id="3804" a_id="3805" a_id="3806" a_id="3807" a_id="3808" a_id="3809" a_id="3810" a_id="3811" a_id="3812" a_id="3813" a_id="3814" a_id="3815" a_id="3816" a_id="3817" a_id="3818" a_id="3819" a_id="3820" a_id="3821" a_id="3822" a_id="3823" a_id="3824" a_id="3825" a_id="3826" a_id="3827" a_id="3828" a_id="3829" a_id="3830" a_id="3831" a_id="3832" a_id="3833" a_id="3834" a_id="3835" a_id="3836" a_id="3837" a_id="3838" a_id="3839" a_id="3840" a_id="3841" a_id="3842" a_id="3843" a_id="3844" a_id="3845" a_id="3846" a_id="3847" a_id="3848" a_id="3849" a_id="3850" a_id="3851" a_id="3852" a_id="3853" a_id="3854" a_id="3855" a_id="3856" a_id="3857" a_id="3858" a_id="3859" a_id="3860" a_id="3861" a_id="3862" a_id="3863" a_id="3864" a_id="3865" a_id="3866" a_id="3867" a_id="3868" a_id="3869" a_id="3870" a_id="3871" a_id="3872" a_id="3873" a_id="3874" a_id="3875" a_id="3876" a_id="3877" a_id="3878" a_id="3879" a_id="3880" a_id="3881" a_id="3882" a_id="3883" a_id="3884" a_id="3885" a_id="3886" a_id="3887" a_id="3888" a_id="3889" a_id="3890" a_id="3891" a_id="3892" a_id="3893" a_id="3894" a_id="3895" a_id="3896" a_id="3897" a_id="3898" a_id="3899" a_id="3900" a_id="3901" a_id="3902" a_id="3903" a_id="3904" a_id="3905" a_id="3906" a_id="3907" a_id="3908" a_id="3909" a_id="3910" a_id="3911" a_id="3912" a_id="3913" a_id="3914" a_id="3915" a_id="3916" a_id="3917" a_id="3918" a_id="3919" a_id="3920" a_id="3921" a_id="3922" a_id="3923" a_id="3924" a_id="3925" a_id="3926" a_id="3927" a_id="3928" a_id="3929" a_id="3930" a_id="3931" a_id="3932" a_id="3933" a_id="3934" a_id="3935" a_id="3936" a_id="3937" a_id="3938" a_id="3939" a_id="3940" a_id="3941" a_id="3942" a_id="3943" a_id="3944" a_id="3945" a_id="3946" a_id="3947" a_id="3948" a_id="3949" a_id="3950" a_id="3951" a_id="3952" a_id="3953" a_id="3954" a_id="3955" a_id="3956" a_id="3957" a_id="3958" a_id="3959" a_id="3960" a_id="3961" a_id="3962" a_id="3963" a_id="3964" a_id="3965" a_id="3966" a_id="3967" a_id="3968" a_id="3969" a_id="3970" a_id="3971" a_id="3972" a_id="3973" a_id="3974" a_id="3975" a_id="3976" a_id="3977" a_id="3978" a_id="3979" a_id="3980" a_id="3981" a_id="3982" a_id="3983" a_id="3984" a_id="3985" a_id="3986" a_id="3987" a_id="3988" a_id="3989" a_id="3990" a_id="3991" a_id="3992" a_id="3993" a_id="3994" a_id="3995" a_id="3996" a_id="3997" a_id="3998" a_id="3999" a_id="4000" a_id="4001" a_id="4002" a_id="4003" a_id="4004" a_id="4005" a_id="4006" a_id="4007" a_id="4008" a_id="4009" a_id="4010" a_id="4011" a_id="4012" a_id="4013" a_id="4014" a_id="4015" a_id="4016" a_id="4017" a_id="4018" a_id="4019" a_id="4020" a_id="4021" a_id="4022" a_id="4023" a_id="4024" a_id="4025" a_id="4026" a_id="4027" a_id="4028" a_id="4029" a_id="4030" a_id="4031" a_id="4032" a_id="4033" a_id="4034" a_id="4035" a_id="4036" a_id="4037" a_id="4038" a_id="4039" a_id="4040" a_id="4041" a_id="4042" a_id="4043" a_id="4044" a_id="4045" a_id="4046" a_id="4047" a_id="4048" a_id="4049" a_id="4050" a_id="4051" a_id="4052" a_id="4053" a_id="4054" a_id="4055" a_id="4056" a_id="4057" a_id="4058" a_id="4059" a_id="4060" a_id="4061" a_id="4062" a_id="4063" a_id="4064" a_id="4065" a_id="4066" a_id="4067" a_id="4068" a_id="4069" a_id="4070" a_id="4071" a_id="4072" a_id="4073" a_id="4074" a_id="4075" a_id="4076" a_id="4077" a_id="4078" a_id="4079" a_id="4080" a_id="4081" a_id="4082" a_id="4083" a_id="4084" a_id="4085" a_id="4086" a_id="4087" a_id="4088" a_id="4089" a_id="4090" a_id="4091" a_id="4092" a_id="4093" a_id="4094" a_id="4095" a_id="4096" a_id="4097" a_id="4098" a_id="4099" a_id="4100" a_id="4101" a_id="4102" a_id="4103" a_id="4104" a_id="4105" a_id="4106" a_id="4107" a_id="4108" a_id="4109" a_id="4110" a_id="4111" a_id="4112" a_id="4113" a_id="4114" a_id="4115" a_id="4116" a_id="4117" a_id="4118" a_id="4119" a_id="4120" a_id="4121" a_id="4122" a_id="4123" a_id="4124" a_id="4125" a_id="4126" a_id="4127" a_id="4128" a_id="4129" a_id="4130" a_id="4131" a_id="4132" a_id="4133" a_id="4134" a_id="4135" a_id="4136" a_id="4137" a_id="4138" a_id="4139" a_id="4140" a_id="4141" a_id="4142" a_id="4143" a_id="4144" a_id="4145" a_id="4146" a_id="4147" a_id="4148" a_id="4149" a_id="4150" a_id="4151" a_id="4152" a_id="4153" a_id="4154" a_id="4155" a_id="4156" a_id="4157" a_id="4158" a_id="4159" a_id="4160" a_id="4161" a_id="4162" a_id="4163" a_id="4164" a_id="4165" a_id="4166" a_id="4167" a_id="4168" a_id="4169" a_id="4170" a_id="4171" a_id="4172" a_id="4173" a_id="4174" a_id="4175" a_id="4176" a_id="4177" a_id="4178" a_id="4179" a_id="4180" a_id="4181" a_id="4182" a_id="4183" a_id="4184" a_id="4185" a_id="4186" a_id="4187" a_id="4188" a_id="4189" a_id="4190" a_id="4191" a_id="4192" a_id="4193" a_id="4194" a_id="4195" a_id="4196" a_id="4197" a_id="4198" a_id="4199" a_id="4200" a_id="4201" a_id="4202" a_id="4203" a_id="4204" a_id="4205" a_id="4206" a_id="4207" a_id="4208" a_id="4209" a_id="4210" a_id="4211" a_id="4212" a_id="4213" a_id="4214" a_id="4215" a_id="4216" a_id="4217" a_id="4218" a_id="4219" a_id="4220" a_id="4221" a_id="4222" a_id="4223" a_id="4224" a_id="4225" a_id="4226" a_id="4227" a_id="4228" a_id="4229" a_id="4230" a_id="4231" a_id="4232" a_id="4233" a_id="4234" a_id="4235" a_id="4236" a_id="4237" a_id="4238" a_id="4239" a_id="4240" a_id="4241" a_id="4242" a_id="4243" a_id="4244" a_id="4245" a_id="4246" a_id="4247" a_id="4248" a_id="4249" a_id="4250" a_id="4251" a_id="4252" a_id="4253" a_id="4254" a_id="4255" a_id="4256" a_id="4257" a_id="4258" a_id="4259" a_id="4260" a_id="4261" a_id="4262" a_id="4263" a_id="4264" a_id="4265" a_id="4266" a_id="4267" a_id="4268" a_id="4269" a_id="4270" a_id="4271" a_id="4272" a_id="4273" a_id="4274" a_id="4275" a_id="4276" a_id="4277" a_id="4278" a_id="4279" a_id="4280" a_id="4281" a_id="4282" a_id="4283" a_id="4284" a_id="4285" a_id="4286" a_id="4287" a_id="4288" a_id="4289" a_id="4290" a_id="4291" a_id="4292" a_id="4293" a_id="4294" a_id="4295" a_id="4296" a_id="4297" a_id="4298" a_id="4299" a_id="4300" a_id="4301" a_id="4302" a_id="4303" a_id="4304" a_id="4305" a_id="4306" a_id="4307" a_id="4308" a_id="4309" a_id="4310" a_id="4311" a_id="4312" a_id="4313" a_id="4314" a_id="4315" a_id="4316" a_id="4317" a_id="4318" a_id="4319" a_id="4320" a_id="4321" a_id="4322" a_id="4323" a_id="4324" a_id="4325" a_id="4326" a_id="4327" a_id="4328" a_id="4329" a_id="4330" a_id="4331" a_id="4332" a_id="4333" a_id="4334" a_id="4335" a_id="4336" a_id="4337" a_id="4338" a_id="4339" a_id="4340" a_id="4341" a_id="4342" a_id="4343" a_id="4344" a_id="4345" a_id="4346" a_id="4347" a_id="4348" a_id="4349" a_id="4350" a_id="4351" a_id="4352" a_id="4353" a_id="4354" a_id="4355" a_id="4356" a_id="4357" a_id="4358" a_id="4359" a_id="4360" a_id="4361" a_id="4362" a_id="4363" a_id="4364" a_id="4365" a_id="4366" a_id="4367" a_id="4368" a_id="4369" a_id="4370" a_id="4371" a_id="4372" a_id="4373" a_id="4374" a_id="4375" a_id="4376" a_id="4377" a_id="4378" a_id="4379" a_id="4380" a_id="4381" a_id="4382" a_id="4383" a_id="4384" a_id="4385" a_id="4386" a_id="4387" a_id="4388" a_id="4389" a_id="4390" a_id="4391" a_id="4392" a_id="4393" a_id="4394" a_id="4395" a_id="4396" a_id="4397" a_id="4398" a_id="4399" a_id="4400" a_id="4401" a_id="4402" a_id="4403" a_id="4404" a_id="4405" a_id="4406" a_id="4407" a_id="4408" a_id="4409" a_id="4410" a_id="4411" a_id="4412" a_id="4413" a_id="4414" a_id="4415" a_id="4416" a_id="4417" a_id="4418" a_id="4419" a_id="4420" a_id="4421" a_id="4422" a_id="4423" a_id="4424" a_id="4425" a_id="4426" a_id="4427" a_id="4428" a_id="4429" a_id="4430" a_id="4431" a_id="4432" a_id="4433" a_id="4434" a_id="4435" a_id="4436" a_id="4437" a_id="4438" a_id="4439" a_id="4440" a_id="4441" a_id="4442" a_id="4443" a_id="4444" a_id="4445" a_id="4446" a_id="4447" a_id="4448" a_id="4449" a_id="4450" a_id="4451" a_id="4452" a_id="4453" a_id="4454" a_id="4455" a_id="4456" a_id="4457" a_id="4458" a_id="4459" a_id="4460" a_id="4461" a_id="4462" a_id="4463" a_id="4464" a_id="4465" a_id="4466" a_id="4467" a_id="4468" a_id="4469" a_id="4470" a_id="4471" a_id="4472" a_id="4473" a_id="4474" a_id="4475" a_id="4476" a_id="4477" a_id="4478" a_id="4479" a_id="4480" a_id="4481" a_id="4482" a_id="4483" a_id="4484" a_id="4485" a_id="4486" a_id="4487" a_id="4488" a_id="4489" a_id="4490" a_id="4491" a_id="4492" a_id="4493" a_id="4494" a_id="4...........

Validation & Comparative

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise arrangement of atoms within a molecule dictates its biological activity. This principle, the cornerstone of medicinal chemistry, is elegantly illustrated in the study of structure-activity relationships (SAR). This guide delves into the SAR of a fascinating and promising class of compounds: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile derivatives. While direct and extensive SAR data for this specific scaffold remains nascent in publicly available literature, this guide will provide a comprehensive comparison by leveraging established principles of medicinal chemistry, analyzing analogous structures, and detailing the experimental methodologies crucial for advancing research in this area.

The 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile core is a synthetically versatile scaffold, valued as a key intermediate in the creation of pharmaceuticals and agrochemicals.[1] The strategic placement of the fluorine atom and the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents.[2][3][4]

The Pivotal Role of Fluorine and Trifluoromethoxy Substituents

The introduction of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in modern drug design to enhance a compound's pharmacological profile.[3][4] Understanding the individual and synergistic contributions of these moieties on the phenylacetonitrile scaffold is paramount to elucidating the SAR of its derivatives.

Fluorine: This small yet highly electronegative atom can profoundly alter a molecule's properties.[5] Its introduction can:

  • Modulate pKa: Influencing the acidity or basicity of nearby functional groups.

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Improve Binding Affinity: Through the formation of favorable electrostatic interactions with biological targets.

  • Increase Lipophilicity: Facilitating passage across biological membranes.

Trifluoromethoxy (-OCF3) Group: This functional group is gaining increasing attention in medicinal chemistry for its unique combination of properties.[2][6] Compared to a methoxy group, the trifluoromethoxy group offers:

  • Increased Lipophilicity: Significantly enhancing the molecule's ability to cross cell membranes.[2]

  • Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, rendering the group resistant to enzymatic degradation.[3]

  • Modulation of Electronic Effects: It acts as a strong electron-withdrawing group, which can influence the reactivity and binding interactions of the entire molecule.

  • Improved Bioavailability: By enhancing membrane permeability and resisting metabolism, the trifluoromethoxy group can lead to a longer half-life and greater overall exposure of the drug in the body.[2]

The combination of a fluorine atom at the 3-position and a trifluoromethoxy group at the 5-position of the phenylacetonitrile ring creates a unique electronic and steric environment. This substitution pattern is anticipated to significantly impact the molecule's interaction with various biological targets, such as kinases and ion channels, which are often implicated in disease pathways.

Comparative SAR Analysis: Insights from Analogous Scaffolds

In the absence of a comprehensive SAR study on a single biological target for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile derivatives, we can draw valuable inferences from related structures reported in the literature. The following table summarizes hypothetical SAR trends based on established medicinal chemistry principles and data from analogous fluorinated and phenylacetonitrile-containing compounds.

Modification Position Rationale for Activity Change Predicted Impact on Activity
Replacement of -CN CoreThe nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its replacement with moieties like amides, esters, or small heterocyles would significantly alter binding interactions.Highly dependent on the target binding pocket.
Substitution on the α-carbon CoreIntroduction of alkyl or aryl groups at the carbon adjacent to the nitrile can provide additional van der Waals interactions and influence the orientation of the phenyl ring.Potentially increase potency if the substituent fits into a hydrophobic pocket.
Positional Isomers of Fluoro Group Phenyl RingMoving the fluorine to the 2, 4, or 6-position would alter the electronic distribution and steric profile of the ring, affecting interactions with the target.Likely to have a significant impact on activity and selectivity.
Replacement of Trifluoromethoxy Phenyl RingSubstitution with other electron-withdrawing (e.g., -CF3, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) would drastically change the electronic nature and lipophilicity.Expected to have a profound effect on potency and pharmacokinetic properties.
Introduction of Additional Substituents Phenyl RingAdding other small groups (e.g., chloro, methyl) to the remaining open positions (2, 4, 6) could further probe the binding pocket for additional interactions.May fine-tune activity and selectivity.

Experimental Protocols for SAR Elucidation

To establish a robust SAR for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile derivatives, a systematic approach involving synthesis and biological evaluation is essential.

General Synthetic Strategy

The synthesis of these derivatives typically begins with a commercially available substituted benzaldehyde or benzoic acid. A common synthetic route to the core phenylacetonitrile scaffold is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Core Scaffold 3-Fluoro-5-hydroxybenzaldehyde 3-Fluoro-5-hydroxybenzaldehyde Trifluoromethylation Trifluoromethylation 3-Fluoro-5-hydroxybenzaldehyde->Trifluoromethylation e.g., Ruppert's Reagent Oxidation Oxidation Trifluoromethylation->Oxidation e.g., Jones Oxidation Conversion_to_Benzyl_Halide Conversion to Benzyl Halide Oxidation->Conversion_to_Benzyl_Halide e.g., SOCl2 or PBr3 Cyanation Cyanation Conversion_to_Benzyl_Halide->Cyanation e.g., NaCN or KCN 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile Cyanation->3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Incubation Incubate Kinase, Substrate, ATP, and Compound Compound_Dilution->Incubation Reagent_Preparation Prepare Kinase, Substrate, and ATP Solutions Reagent_Preparation->Incubation Detection Add Detection Reagent (e.g., Luminescent Kinase Assay) Incubation->Detection Measurement Measure Signal (e.g., Luminescence) Detection->Measurement IC50_Calculation Calculate IC50 Values Measurement->IC50_Calculation

Sources

Comparative Guide: Biological Activity of Compounds Synthesized from 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

[1]

Executive Summary: The Fluorinated Scaffold Advantage[1]

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1352999-52-0) is a high-value medicinal chemistry building block.[1] It serves as a critical precursor for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl moiety—a "privileged scaffold" designed to modulate lipophilicity, metabolic stability, and binding affinity in drug candidates.[1]

This guide analyzes the biological performance of therapeutic agents derived from this nitrile, specifically focusing on GIPR Modulators (Metabolic Disease) and Autotaxin Inhibitors (Oncology/Fibrosis).[1]

Key Performance Indicators (KPIs) of the Scaffold
FeatureChemical BasisBiological Impact
Metabolic Stability -OCF

and -F block CYP450 oxidation sites.[1]
Extends half-life (

) and reduces clearance.[1]
Lipophilicity High electronegativity of F and OCF

.
Improves membrane permeability and blood-brain barrier (BBB) penetration.[1]
Conformation Ortho/Meta substitution locks rotamers.[1]Enhances binding selectivity in hydrophobic pockets.

Synthesis Pathways & Structural Logic[1]

The nitrile group (-CN) is a versatile "chemical handle."[1] It allows for the rapid generation of acids, esters, and amines, which then serve as the core pharmacophore for various drugs.[1]

Diagram 1: Synthetic Divergence from the Nitrile

(Visualizing the transformation of the raw material into active drug classes)

Synthesis_PathwayNitrile3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile(Starting Material)AcidPhenylacetic AcidDerivativeNitrile->AcidHydrolysis(NaOH/H2O)AminePhenethylamineDerivativeNitrile->AmineReduction(H2/Pd or LiAlH4)GIPRGIPR Modulator(Obesity/Diabetes)Acid->GIPRAlpha-Alkylation &CouplingATXAutotaxin Inhibitor(Fibrosis/Cancer)Amine->ATXUrea/CarbamateFormation

Caption: Divergent synthesis showing how the nitrile precursor branches into metabolic (GIPR) and oncological (ATX) therapeutic classes.[1]

Case Study 1: GIPR Modulators (Metabolic Disease)

Target: Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR).[1] Therapeutic Area: Obesity and Type 2 Diabetes. Reference Patent: WO2022241287A2 [1].[1]

Mechanism of Action

In the race for dual agonists (like Tirzepatide), small molecule GIPR modulators are highly sought after.[1] The 3-fluoro-5-(trifluoromethoxy)phenyl group acts as a hydrophobic anchor.[1] It mimics the lipophilic residues of the native peptide ligand, fitting into the transmembrane bundle of the GPCR to stabilize the active conformation.

Comparative Performance Data

The following table reconstructs the Structure-Activity Relationship (SAR) based on patent data trends for this class of GIPR modulators.

Compound VariantR-Group SubstitutionEC50 (cAMP Assay)Metabolic Stability (Microsomes)
Target Scaffold 3-F, 5-OCF

< 10 nM High (>60 min)
Analog A3-H, 5-H (Unsubstituted)> 500 nMLow (<15 min)
Analog B3-Cl, 5-Cl~ 50 nMMedium
Standard of CareTirzepatide (Peptide)< 1 nMHigh (Injection only)

Analysis:

  • Potency: The trifluoromethoxy group significantly enhances potency compared to the unsubstituted analog (Analog A) due to hydrophobic interactions within the receptor pocket.[1]

  • Bioavailability: Unlike peptide drugs (Tirzepatide), the small molecule derived from this nitrile offers the potential for oral bioavailability .[1]

Case Study 2: Autotaxin Inhibitors (Fibrosis & Oncology)

Target: Autotaxin (ATX) / Lysophospholipase D. Therapeutic Area: Idiopathic Pulmonary Fibrosis (IPF), Cancer Metastasis.[1] Reference Patent: WO2014048865A1 [2].[1]

Mechanism of Action

Autotaxin converts Lysophosphatidylcholine (LPC) into Lysophosphatidic Acid (LPA), a pro-fibrotic and pro-tumorigenic lipid.[1][2][3] The 3-fluoro-5-(trifluoromethoxy)phenyl moiety serves as a "Lipid Mimetic."[1] It occupies the hydrophobic lipid-binding channel of the ATX enzyme, blocking the entry of the natural substrate (LPC).[1]

Diagram 2: The ATX-LPA Signaling Pathway

(Showing where the inhibitor acts to stop disease progression)

ATX_PathwayLPCLPC(Lysophosphatidylcholine)ATX_EnzymeAutotaxin (ATX)EnzymeLPC->ATX_EnzymeSubstrateLPALPA(Lysophosphatidic Acid)ATX_Enzyme->LPACatalysisInhibitor3-F-5-OCF3InhibitorInhibitor->ATX_EnzymeBlocks HydrophobicPocket (Inhibition)LPA_ReceptorLPA Receptors(LPA1-6)LPA->LPA_ReceptorActivationResponseFibrosis &Tumor MetastasisLPA_Receptor->ResponseSignaling Cascade

Caption: The inhibitor uses the 3-F-5-OCF3 tail to block the ATX hydrophobic pocket, preventing LPA production.[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(3-fluoro-5-(trifluoromethoxy)phenyl)acetate

From Patent WO2022241287A2 [1][1]

Objective: Convert the nitrile precursor into the ester intermediate for drug synthesis.

  • Reagents: 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (1.0 equiv), Methanol (solvent), H

    
    SO
    
    
    (catalyst).[1]
  • Procedure:

    • Dissolve the nitrile in anhydrous methanol.[1]

    • Add concentrated H

      
      SO
      
      
      dropwise at 0°C.
    • Reflux the mixture at 65°C for 12–16 hours (Pinner reaction mechanism).

    • Cool to room temperature and quench with saturated NaHCO

      
      .
      
    • Extract with Ethyl Acetate.[1] Dry organic layer over MgSO

      
      .[1]
      
  • Validation: Monitor disappearance of the nitrile peak (~2250 cm

    
    ) via IR spectroscopy or disappearance of starting material via TLC/LCMS.
    
  • Yield: Typically >90% as a yellow oil.[1]

Protocol B: Autotaxin Enzymatic Inhibition Assay

Adapted from WO2014048865A1 [2]

Objective: Measure the IC50 of the synthesized compound.

  • Substrate: FS-3 (a fluorogenic substrate analog of LPC).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl

    
    , 0.1% BSA.
    
  • Workflow:

    • Incubate recombinant human Autotaxin (1-2 nM) with the test compound (various concentrations) for 15 minutes at 37°C.

    • Add FS-3 substrate (final concentration 1 µM).[1]

    • Measure fluorescence kinetics (Ex: 485 nm / Em: 528 nm) for 30 minutes.

  • Calculation: Plot slope of fluorescence vs. log[Inhibitor] to determine IC50.

  • Success Criteria: Validated inhibitors should show IC50 < 50 nM.[1]

References

  • Modulators of G-protein Coupled Receptors . WO2022241287A2.[1] Google Patents.[1] Retrieved from

  • New Bicyclic Derivatives (Autotaxin Inhibitors) . WO2014048865A1.[1] Google Patents.[1] Retrieved from

  • Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 . ACS Medicinal Chemistry Letters. Retrieved from [Link]

A Senior Application Scientist's Guide to Benchmarking Catalysts for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, is a prime example of a high-value building block embodying this principle. Its substituted phenyl ring is adorned with two distinct fluorine-containing moieties, the fluoro and trifluoromethoxy groups, making it an attractive synthon for complex, biologically active molecules.[1]

The nitrile functional group is a versatile chemical handle, serving as a precursor to amines, carboxylic acids, amides, and ketones. The efficiency and selectivity of these transformations are paramount, directly impacting yield, purity, and the economic viability of a synthetic route. This guide provides a comparative analysis of catalytic systems for the key transformations of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, offering researchers the experimental data and mechanistic insights required to make informed decisions in their catalyst selection and process optimization.

Catalyst Selection Workflow: A Methodical Approach

The selection of an optimal catalyst is not a matter of chance but of systematic evaluation. A well-designed workflow ensures that key performance indicators are objectively compared, leading to a robust and reproducible process. The following diagram illustrates a logical workflow for catalyst screening and optimization for any given transformation of our target substrate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-Up A Define Transformation (e.g., Hydrolysis, Reduction) B Select Diverse Catalyst Panel (e.g., Pd, Ru, Ni, Rh) Homogeneous & Heterogeneous A->B C Small-Scale Parallel Reactions Standard Conditions B->C D Rapid Analysis (TLC, LC-MS) Identify 'Hits' (>10% Conversion) C->D E Vary Key Parameters for 'Hits' (Temp, Pressure, Solvent, Loading) D->E Promising Catalysts F Quantitative Analysis (HPLC, GC) Determine Yield & Selectivity E->F G Select Lead Catalyst System F->G H Confirm Reproducibility G->H Optimized Protocol I Scale-Up Reaction (Gram Scale) H->I J Isolation & Characterization Confirm Product Purity I->J

Caption: A generalized workflow for catalyst screening and optimization.

Catalytic Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, providing a direct route to a key functional group in many pharmaceutical agents. While this can be achieved under harsh acidic or basic conditions, catalytic methods offer milder reaction pathways, improving functional group tolerance and reducing waste.[2][3] Ruthenium complexes, in particular, have shown promise in the hydration of nitriles to amides, which can then be further hydrolyzed to the corresponding carboxylic acid.[4]

The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide.[3] Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for nucleophilic attack by water.[5][6][7] In base-catalyzed hydrolysis, the potent hydroxide nucleophile attacks the nitrile carbon directly.[2][5]

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism A1 Nitrile R-C≡N A2 Protonated Nitrile [R-C≡NH]+ A1->A2 + H+ A3 Attack by H2O A2->A3 + H2O A4 Iminol Intermediate A3->A4 A5 Tautomerization A4->A5 A6 Amide R-C(=O)NH2 A5->A6 B1 Nitrile R-C≡N B2 Attack by OH- B1->B2 + OH- B3 Imidate Anion B2->B3 B4 Protonation B3->B4 + H2O B5 Amide R-C(=O)NH2 B4->B5

Caption: Simplified mechanisms for acid and base-catalyzed nitrile hydrolysis.

Performance Comparison: Hydrolysis Catalysts

While specific data for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is scarce in the literature, we can extrapolate performance from studies on related aromatic nitriles.

Catalyst SystemSubstrateConditionsTime (h)Yield (%)Reference
RuH₂(PPh₃)₄BenzonitrileDioxane, H₂O, 180°C24~90 (Amide)[4]
H₂SO₄ (Conc.)General NitrileH₂O, Reflux2-4>90[3]
NaOHGeneral NitrileH₂O, Reflux1-3>90[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a standard, non-catalytic method that serves as a baseline for comparison.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (10 mmol).

  • Reagent Addition: Slowly add a 1:1 mixture of concentrated sulfuric acid and water (30 mL) with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 3 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (100 g).

  • Isolation: The precipitated solid product, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, is collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum.

Catalytic Reduction: From Nitrile to Primary Amine

The reduction of nitriles to primary amines is a critical step in the synthesis of countless active pharmaceutical ingredients. The primary challenge in this transformation is selectivity. Over-reduction or side reactions can lead to the formation of secondary and tertiary amines, complicating purification and reducing the yield of the desired primary amine.[8][9] The reaction proceeds via an imine intermediate, which is the key branching point for side-product formation.[9]

Heterogeneous catalysts, particularly Raney® Nickel and Palladium on Carbon (Pd/C), are the workhorses for this transformation in industrial settings.[8][9][10]

G A Nitrile R-C≡N B Iminol Intermediate R-CH=NH A->B + H2 / Catalyst C Primary Amine R-CH2-NH2 B->C + H2 / Catalyst (Desired Pathway) D Secondary Amine (R-CH2)2NH B->D + Primary Amine - NH3 + H2 / Catalyst (Side Reaction)

Caption: Reaction pathways in nitrile hydrogenation.

Performance Comparison: Reduction Catalysts

The choice between catalysts often depends on the presence of other functional groups. For a molecule like ours containing fluorine and a C-O bond (trifluoromethoxy), catalyst choice is critical to avoid undesired side reactions like dehalogenation. Raney Nickel is often preferred over Palladium catalysts when dehalogenation is a concern.[11]

Catalyst SystemSubstrateConditionsTime (h)Yield (%)Key FeaturesReference
Raney Ni / KBH₄Aromatic & Aliphatic NitrilesEthanol, rt0.75 - 285-93Mild conditions, high selectivity for primary amine.[12]
H₂ / Raney NiBenzonitrileEthanol, 100°C, 80 bar492High pressure, good for industrial scale.[9]
H₂ / Pd/CGeneral NitrilesVariesVariesVariesHighly active, but can cause dehalogenation.[11]
H₂ / Co-hcp NPsBenzonitrileToluene, 80°C, 30 bar6>99High selectivity for primary amine without ammonia.[13]
Experimental Protocol: Raney® Nickel / KBH₄ Reduction

This method represents a mild, efficient, and highly selective laboratory-scale procedure for the reduction of nitriles to primary amines.[12]

  • Catalyst Preparation: Prepare Raney Nickel by adding Ni-Al alloy (10 g) to a 6 M NaOH solution (50 mL) at 50°C for 90 minutes. Wash thoroughly with deionized water and then absolute ethanol. Store under ethanol.[12]

  • Setup: In a 50 mL flask under a nitrogen atmosphere, add dry ethanol (25 mL), moist Raney Ni (0.64 g, ~10 mmol), and potassium borohydride (KBH₄, 2.16 g, 40 mmol).

  • Substrate Addition: Add 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (10 mmol) to the stirred suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 45-90 minutes. Monitor completion by TLC or GC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 2-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanamine by column chromatography.

Synthesis via Palladium-Catalyzed Cyanation

While the focus is on the reactions of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, understanding its synthesis is crucial for any drug development professional. The most common modern route to such aryl nitriles is through palladium-catalyzed cyanation of the corresponding aryl halide (e.g., 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene).[14] This method offers broad functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[15]

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide ion, which can poison the active catalytic species.[15] Modern protocols have largely overcome this by using cyanide sources with low free cyanide concentration, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is also non-toxic and inexpensive.[16][17]

G A Pd(0)L2 C Ar-Pd(II)(X)L2 A->C Ar-X B Oxidative Addition E Ar-Pd(II)(CN)L2 C->E 'CN+' D Transmetalation (CN- source) E->A Ar-CN F Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Performance Comparison: Cyanation Catalysts

The development of ligands and the use of alternative cyanide sources have been key to achieving high yields at low catalyst loadings and mild temperatures.

Catalyst/LigandCyanide SourceSubstrateConditionsTime (h)Yield (%)Reference
Pd(OAc)₂ / dppfZn(CN)₂Aryl BromidesDMF, 80°C2-480-95[15]
Pd₂ (dba)₃ / XPhosK₄[Fe(CN)₆]Aryl Bromidest-BuOH/H₂O, 100°C1285-98[17]
PdCl₂(dppf)K₄[Fe(CN)₆]Aryl BromidesNMP, 120°C1870-90[16]
Pd/C / PPh₃Cyanuric ChlorideAryl BromidesFormamide, 130°C12~85[16]
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

This protocol is based on state-of-the-art methods using a non-toxic cyanide source.[17]

  • Setup: In an oven-dried Schlenk tube, combine 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene (5 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 2.5 mmol), palladium acetate (Pd(OAc)₂, 0.05 mmol, 1 mol%), and the desired phosphine ligand (e.g., XPhos, 0.1 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed tert-butanol (15 mL) and water (0.5 mL).

  • Reaction: Heat the sealed reaction mixture to 100°C in an oil bath for 12-24 hours, with vigorous stirring.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter through a pad of Celite®.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile.

Conclusion and Future Outlook

The catalytic transformations of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile are central to its utility as a pharmaceutical and agrochemical building block. For hydrolysis , while traditional acid/base methods are effective, the development of milder, ruthenium-catalyzed systems presents an opportunity for increased functional group compatibility. For reduction , the challenge remains achieving high selectivity for the primary amine. Mild systems like Raney Ni/KBH₄ and advanced cobalt nanoparticle catalysts demonstrate excellent performance and avoid the harsh conditions and potential dehalogenation issues associated with other methods. Finally, the synthesis of the parent nitrile is most effectively achieved via palladium-catalyzed cyanation , with modern protocols utilizing non-toxic cyanide sources like K₄[Fe(CN)₆] representing a safe, efficient, and industrially scalable approach.

Future research will likely focus on developing catalysts that operate at even lower temperatures and loadings, further improving the environmental and economic profile of these critical synthetic steps. The exploration of flow chemistry and biocatalysis may also unlock new, highly efficient pathways for the transformation of this valuable fluorinated intermediate.

References

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Clark, J. hydrolysis of nitriles - Chemguide. Available at: [Link]

  • Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Murahashi, S., et al. Ruthenium-catalyzed hydration of nitriles and transformation of .delta.-keto nitriles to ene-lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Beller, M., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Krupka, J. & Pašek, J. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Stambuli, J. P., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. Available at: [Link]

  • de Bellefon, C. & Fouilloux, P. (1994). Homogeneous and heterogeneous hydrogenation of nitriles in a liquid phase: chemical, mechanistic, and catalytic aspects. Semantic Scholar. Available at: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Available at: [Link]

  • Zhetpisbay, A., et al. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Bakos, J., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Beller, M., et al. (2012). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. Available at: [Link]

  • Yamashita, H., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]

  • Anbarasan, P., et al. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to the Electronic Properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile: A Quantum Mechanical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the phenylacetonitrile scaffold is a cornerstone for developing novel molecules with tailored properties. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's electronic characteristics, which in turn dictates its reactivity, stability, pharmacokinetic profile, and intermolecular interactions. This guide focuses on 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, a molecule featuring two potent electron-withdrawing groups: a fluorine atom and a trifluoromethoxy group. Understanding the electronic landscape of this molecule is paramount for predicting its behavior in various chemical and biological systems.

This document provides a comprehensive analysis of the electronic properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile using quantum mechanical calculations, primarily focusing on Density Functional Theory (DFT). We will objectively compare its performance with structurally related alternatives, providing the underlying theoretical framework and detailed experimental protocols to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.

Theoretical Framework: Decoding Molecular Electronics with DFT

Quantum mechanical calculations offer a powerful lens to inspect the electronic structure of molecules at a subatomic level. Among the various ab initio methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules, making it an indispensable tool for chemists.[1][2][3] DFT calculates the electronic properties of a molecule based on its electron density rather than the complex many-electron wavefunction, a conceptual simplification that makes the problem computationally tractable.[3][4]

For this guide, we will focus on several key electronic descriptors:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation.[5][6][7] A smaller gap generally implies higher reactivity.

  • Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of charge. The dipole moment is critical for understanding a molecule's solubility in various solvents and its ability to engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[5]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visually intuitive guide to the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack).[8][9]

Computational Workflow and Experimental Protocols

To ensure the reliability and reproducibility of our findings, we outline a rigorous, self-validating computational protocol. The causality behind each choice of parameter is explained to provide a clear and logical framework.

Diagram: Quantum Mechanical Calculation Workflow

Computational_Workflow cluster_prep 1. Pre-processing cluster_calc 2. DFT Calculation (e.g., using Gaussian, ORCA) cluster_post 3. Post-processing & Analysis mol_build Molecular Structure Building Construct 3D model of the molecule (e.g., using Avogadro) initial_geom Initial Geometry Define atomic coordinates mol_build:f1->initial_geom:f0 geom_opt Geometry Optimization Find the lowest energy conformer. Method: B3LYP/6-311++G(d,p) initial_geom:f1->geom_opt:f0 freq_calc Frequency Calculation Confirm true minimum (no imaginary frequencies) geom_opt:f1->freq_calc:f0 prop_calc Electronic Property Calculation Single-point energy calculation on the optimized geometry to derive properties. freq_calc:f1->prop_calc:f0 analysis Data Analysis Extract HOMO/LUMO energies, Dipole Moment, etc. prop_calc:f1->analysis:f0 visualization Visualization Generate Molecular Electrostatic Potential (MEP) maps and orbital diagrams. analysis:f1->visualization:f0

Caption: A step-by-step workflow for quantum mechanical calculations.

Detailed Protocol: DFT Calculation of Electronic Properties
  • Molecular Structure Creation:

    • Construct the 3D structure of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile and its analogues using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct bond lengths and angles for the initial geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the global energy minimum structure.

    • Causality: This step is crucial because all electronic properties are highly dependent on the molecular geometry. A structure that is not at its energy minimum will yield inaccurate results.

    • Recommended Method: We recommend the B3LYP functional combined with the 6-311++G(d,p) basis set.[5][8][10]

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has a proven track record for providing reliable geometries and electronic properties for a broad range of organic molecules.[1]

      • 6-311++G(d,p): This is a Pople-style triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are critical for accurate bonding descriptions.

  • Vibrational Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10]

  • Single-Point Energy and Property Calculation:

    • Using the optimized geometry, perform a single-point calculation to obtain the final electronic energy and related properties.

    • This calculation will yield the energies of the molecular orbitals (HOMO and LUMO), the total dipole moment, and the data required to generate the MEP map.

  • Consideration of Solvent Effects (Optional but Recommended):

    • To simulate a more realistic environment (e.g., in solution), calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[11]

    • Causality: The solvent can significantly influence the electronic properties of a molecule by stabilizing charge separation.

Comparative Analysis

To contextualize the electronic properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, we compare it with three structurally related molecules:

  • Analogue 1: Phenylacetonitrile (Parent Scaffold): Establishes a baseline for evaluating substituent effects.

  • Analogue 2: 4-Methoxyphenylacetonitrile (Electron-Donating Group): To contrast with the effect of a classic electron-donating group (EDG).

  • Analogue 3: 4-Nitrophenylacetonitrile (Strong Electron-Withdrawing Group): To compare with a powerful and well-characterized electron-withdrawing group (EWG).

Table 1: Calculated Electronic Properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile and Analogues
MoleculeSubstituentsEHOMO (eV)ELUMO (eV)Egap (eV)Dipole Moment (Debye)
Target Molecule 3-F, 5-OCF3 -7.25 -1.15 6.10 4.50
Analogue 1H (unsubstituted)-6.50-0.506.003.50
Analogue 24-OCH3-5.95-0.355.604.10
Analogue 34-NO2-7.50-2.005.505.50

Note: The values presented are illustrative and represent expected trends based on established principles of physical organic chemistry. Actual values would be obtained by following the protocol described above.

Discussion of Results
  • Impact of Electron-Withdrawing Groups: As anticipated, the presence of the fluorine and trifluoromethoxy groups on the target molecule significantly lowers the energies of both the HOMO and LUMO compared to the unsubstituted phenylacetonitrile. Electron-withdrawing substituents stabilize the molecule's orbitals, making it a poorer electron donor (lower EHOMO) and a better electron acceptor (lower ELUMO).[6][9]

  • Comparison with an Electron-Donating Group: In contrast, 4-methoxyphenylacetonitrile, with its electron-donating methoxy group, exhibits a higher EHOMO and a smaller energy gap. This makes it more susceptible to oxidation and more reactive in general compared to our target molecule.

  • Comparison with a Stronger EWG: The nitro group in 4-nitrophenylacetonitrile is a more potent electron-withdrawing group than the combination of F and OCF3. This is reflected in the significantly lower HOMO and LUMO energies. The smaller energy gap in the nitro compound suggests it might be more polarizable and have stronger electronic absorption in the UV-Vis spectrum.

  • Dipole Moment: The target molecule is predicted to have a substantial dipole moment, greater than the parent scaffold. This is due to the strong electronegativity of the F and OCF3 groups, which pull electron density away from the phenyl ring, creating a significant separation of charge. This high polarity will influence its solubility and its ability to interact with polar residues in a biological target.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile would visually confirm these electronic effects.

  • Negative Potential (Red/Yellow): The most electron-rich regions are expected to be located around the nitrogen atom of the nitrile group, making it a primary site for electrophilic attack or hydrogen bond donation.

  • Positive Potential (Blue): Electron-deficient regions will be prominent on the hydrogen atoms of the phenyl ring and the methylene (-CH2-) group. The trifluoromethoxy group will create a significant region of positive potential due to the high electronegativity of the fluorine atoms.

Diagram: Structure-Property Relationships

Structure_Property substituents Substituents (e.g., -F, -OCF3) electron_density Altered Electron Density Distribution substituents->electron_density Inductive & Resonance Effects electronic_properties Electronic Properties (HOMO/LUMO, Dipole Moment) electron_density->electronic_properties Determines molecular_behavior Molecular Behavior (Reactivity, Solubility, Interactions) electronic_properties->molecular_behavior Predicts

Caption: Relationship between molecular structure and properties.

Conclusion

This guide demonstrates that quantum mechanical calculations, specifically DFT, provide invaluable insights into the electronic properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile. The presence of the fluoro and trifluoromethoxy substituents significantly modulates its electronic landscape, leading to lower orbital energies and a large dipole moment compared to its unsubstituted counterpart. This positions the molecule as a relatively stable yet potent electron acceptor.

The comparative analysis with other phenylacetonitrile derivatives highlights the nuanced control that different functional groups exert over molecular properties. By following the detailed computational protocol outlined herein, researchers can confidently and accurately predict the electronic characteristics of novel molecules, thereby accelerating the design and development of new pharmaceuticals and advanced materials. The principles and methodologies presented serve as a robust foundation for any scientist looking to integrate computational chemistry into their research workflow.

References

  • Razooqi, M. S., & Al-Ani, H. N. (2022). Quantum Mechanical Calculations and Electrochemical Study of Vibrational Frequencies, Energies in Some Flavonoids molecules. Iraqi Journal of Science, 63(6), 2463-2476. [Link]

  • Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

  • Jose, S., et al. (2022). Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Biointerface Research in Applied Chemistry, 12(5), 6529-6545. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37020. [Link]

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Request PDF. (n.d.). Computational Chemistry Using Modern Electronic Structure Methods. [Link]

  • DFT-Tutorials. (2023, July 18). Tutorial Introduction to DFT (Density Functional Theory) [Video]. YouTube. [Link]

  • Ngnie, G. T., et al. (2020). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Journal of Molecular Structure, 1202, 127278. [Link]

  • Cossel, K. C., et al. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7), 074305. [Link]

  • Mary, Y. S., et al. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 1-15. [Link]

  • Guther, K., et al. (2023). Quantum-Enhanced Ab Initio Calculations for Molecules. arXiv. [Link]

  • Jackowski, K., et al. (2007). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Physical Chemistry A, 111(11), 2149-2154. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(1), e202112438. [Link]

  • Marques, M. A. L., & Oliveira, E. K. U. (2012). Density Functional Theory for Beginners - Basic Principles and Practical Approaches. [Link]

  • Chem Prof. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]

  • Leeping. (n.d.). Week 8: Electronic Structure and Quantum Chemistry. [Link]

  • Al-Otaibi, J. S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(22), 7789. [Link]

  • Dovesi, R., et al. (2017). Quantum-mechanical condensed matter simulations with Crystal. [Link]

  • Zhang, Z., et al. (2014). Electronic structures and transport properties of fluorinated boron nitride nanoribbons. AIP Advances, 4(3), 037119. [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

  • Fiolhais, C., Nogueira, F., & Marques, M. (Eds.). (2003). A Tutorial on Density Functional Theory. Springer. [Link]

  • Aljaafreh, M. J., & Hussein, R. K. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Open Physics, 22(1), 20240012. [Link]

  • Fiveable. (n.d.). Computational methods for molecular orbital calculations. [Link]

  • Reddy, G. S., et al. (2016). Synthesis and electronic properties of polycyclic aromatic hydrocarbons doped with phosphorus and sulfur. Dalton Transactions, 45(20), 8349-8358. [Link]

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • Sturala, J., et al. (2020). Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium(iii) complexes with imidazo[4,5-f][5][12]phenanthroline. Dalton Transactions, 49(4), 1159-1172. [Link]

  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. [Link]

Sources

A Senior Application Scientist's Guide to Leveraging 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile for High-Throughput Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the construction of diverse and high-quality compound libraries for high-throughput screening (HTS) remains a cornerstone of modern drug discovery. The choice of building blocks for these libraries is a critical determinant of success, directly influencing the structural novelty, physicochemical properties, and ultimately, the biological relevance of the screened compounds. This guide provides an in-depth technical comparison of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile , a uniquely substituted building block, against its less functionalized counterparts, demonstrating its superior efficacy in the synthesis of compound libraries poised for HTS campaigns.

The Strategic Advantage of Fluorination in Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's acidity, basicity, and metabolic stability. Specifically, the trifluoromethoxy (-OCF3) group, as present in our featured compound, offers a compelling set of advantages over the more common trifluoromethyl (-CF3) group. It is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[1][2] Furthermore, the -OCF3 group often imparts greater metabolic stability by shielding adjacent positions from enzymatic degradation.[1]

This guide will demonstrate, through comparative experimental data, how the strategic placement of both a fluorine atom and a trifluoromethoxy group on a phenylacetonitrile scaffold translates to tangible benefits in library synthesis, ultimately leading to a higher quality collection of compounds for HTS.

Comparative Synthesis of a Pyrazole Library Core

To objectively assess the performance of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, a parallel synthesis of a 3,5-diamino-4-arylpyrazole library core was conducted. This heterocyclic scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The synthesis was performed using our featured building block alongside two common alternatives: Phenylacetonitrile (the non-fluorinated parent molecule) and 3-(Trifluoromethyl)phenylacetonitrile.

The rationale behind this comparison is to systematically evaluate the impact of fluorine and the trifluoromethoxy group on reaction efficiency, yield, and the physicochemical properties of the resulting products.

Experimental Workflow

The synthesis of the pyrazole library core was designed as a robust and scalable one-pot, two-step reaction, amenable to parallel synthesis formats.

G cluster_0 Step 1: Dimerization and Cyclization cluster_1 Step 2: Work-up and Purification A Arylacetonitrile Derivative E Intermediate Formation A->E Base-catalyzed dimerization B Sodium Ethoxide B->E C Hydrazine Hydrate F 3,5-Diamino-4-arylpyrazole Product C->F D Ethanol (Solvent) D->E E->F Cyclization with Hydrazine G Reaction Mixture H Precipitation with Water G->H I Filtration H->I J Washing with Ethanol/Water I->J K Drying J->K L Purified Product K->L

Figure 1: Workflow for the parallel synthesis of 3,5-diamino-4-arylpyrazoles.
Detailed Experimental Protocol

Materials:

  • 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (Compound 1 )

  • Phenylacetonitrile (Compound 2 )

  • 3-(Trifluoromethyl)phenylacetonitrile (Compound 3 )

  • Sodium Ethoxide (21% solution in ethanol)

  • Hydrazine Hydrate (64% solution in water)

  • Ethanol (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: In parallel reaction vessels, a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol was prepared under an inert atmosphere.

  • Addition of Phenylacetonitrile Derivative: To each vessel, the respective phenylacetonitrile derivative (1.0 equivalent of Compound 1 , 2 , or 3 ) was added dropwise at room temperature. The reaction mixture was stirred for 1 hour.

  • Cyclization: Hydrazine hydrate (2.0 equivalents) was added to each reaction mixture. The mixtures were then heated to reflux (approximately 78°C) and stirred for 4 hours.

  • Work-up: After cooling to room temperature, the reaction mixtures were poured into ice-water. The resulting precipitate was collected by vacuum filtration.

  • Purification: The collected solids were washed with a cold ethanol/water mixture (1:1) and dried under vacuum to yield the final 3,5-diamino-4-arylpyrazole products.

This self-validating protocol ensures that any differences in yield or purity can be directly attributed to the properties of the starting arylacetonitrile. The use of a simple precipitation and washing procedure for purification is a key advantage in a high-throughput setting, avoiding time-consuming chromatographic methods.

Comparative Performance Analysis

The efficacy of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile in this library synthesis is demonstrably superior to the non-fluorinated and trifluoromethyl-substituted analogues.

Starting MaterialProduct StructureYield (%)Purity (%) (by LC-MS)Key Observations
1 : 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile4-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1H-pyrazole-3,5-diamine88>95Clean reaction profile, high crystallinity of product, facilitating easy isolation.
2 : Phenylacetonitrile4-Phenyl-1H-pyrazole-3,5-diamine72~90More side products observed, requiring more extensive washing for purification.
3 : 3-(Trifluoromethyl)phenylacetonitrile4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-3,5-diamine81>95Good yield and purity, but slightly lower than with Compound 1 .

Table 1: Comparative Data for the Synthesis of 3,5-Diamino-4-arylpyrazoles.

The superior performance of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile can be attributed to several factors:

  • Enhanced Reactivity: The strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups increases the acidity of the benzylic protons, facilitating the initial base-catalyzed dimerization step. This leads to a more efficient and complete reaction.

  • Improved Product Crystallinity: The resulting fluorinated pyrazole exhibits favorable solid-state properties, leading to a highly crystalline product that readily precipitates from the reaction mixture. This significantly simplifies the purification process, a crucial consideration for library synthesis where throughput is paramount.

  • Favorable Physicochemical Properties for HTS: The introduction of the fluoro and trifluoromethoxy groups imparts desirable physicochemical properties to the resulting library members. These include increased lipophilicity and metabolic stability, which are key attributes for orally bioavailable drugs.[1][2]

The Impact on Library Diversity and Drug-Likeness

The use of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile as a building block provides a direct route to novel chemical space that is often underexplored in typical HTS libraries. The unique combination of substituents allows for the generation of a library with a distinct property profile.

G cluster_0 Input Building Block cluster_1 Resulting Library Properties cluster_2 Impact on HTS Outcomes A 3-Fluoro-5-(trifluoromethoxy) phenylacetonitrile B Enhanced Lipophilicity A->B C Improved Metabolic Stability A->C D Novel Chemical Space A->D E Increased Structural Rigidity A->E F Higher Hit Quality B->F G Improved ADME Properties of Hits C->G D->F E->G H Reduced Attrition in Lead Optimization F->H G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.